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2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole Documentation Hub

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  • Product: 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole
  • CAS: 31659-42-4

Core Science & Biosynthesis

Foundational

chemical properties of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole

This technical guide provides a comprehensive analysis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (CAS: 31659-42-4), a critical intermediate in the synthesis of veterinary pharmaceuticals and a functional scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (CAS: 31659-42-4), a critical intermediate in the synthesis of veterinary pharmaceuticals and a functional scaffold in medicinal chemistry.

Synonyms: 2-(3-Nitrophenyl)-2-imidazoline; 3-Nitrophenyl-imidazoline CAS Registry Number: 31659-42-4 Molecular Formula: C


H

N

O

[1]

Executive Summary

2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic building block characterized by a 2-substituted imidazoline ring.[2] Its primary industrial significance lies in its role as the direct precursor to 2-(3-aminophenyl)imidazoline , the key intermediate for the synthesis of Imidocarb (a ureylene dicationic antiprotozoal agent used to treat babesiosis and anaplasmosis). Beyond this, the compound exhibits characteristic reactivity of cyclic amidines, including hydrolytic ring-opening and metal coordination, making it relevant for corrosion inhibition research and adrenergic receptor ligand design.

Physicochemical Characterization

The compound exists as a solid at room temperature. Its solubility profile is governed by the basic imidazoline nitrogen and the lipophilic nitro-aromatic moiety.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Weight 191.19 g/mol
Appearance Pale yellow to crystalline solidNitro group chromophore
Melting Point 212–215 °CDependent on purity/salt form
pKa (Conjugate Acid) ~9.0 (Predicted)Lower than 2-phenylimidazoline (~10.[3][4][5]1) due to electron-withdrawing

-NO

group
LogP (Octanol/Water) 1.79 (Calculated)Moderate lipophilicity
Solubility Soluble in MeOH, DMSO, Dilute AcidInsoluble in non-polar alkanes
Electronic Structure & Tautomerism

While often drawn as the 4,5-dihydro-1H-imidazole tautomer, the compound exists in equilibrium with its 3H-tautomer. However, in the solid state and neutral solution, the 1H-form predominates. The C=N bond in the imidazoline ring is polarized, making the C2 position electrophilic and the N3 position basic.

Synthetic Methodology

The most robust synthetic route involves the condensation of 3-nitrobenzonitrile with ethylenediamine. This reaction is atom-economical and scalable.

Protocol: Cyclization of 3-Nitrobenzonitrile

Reaction Type: Pinner-type amidine synthesis / Cyclocondensation Catalyst: Elemental Sulfur or Copper(I) salts (e.g., CuCl)

Step-by-Step Methodology:

  • Reagents: Charge a reaction vessel with 3-nitrobenzonitrile (1.0 eq) and ethylenediamine (excess, ~3–5 eq). Ethylenediamine acts as both reactant and solvent.[6]

  • Catalysis: Add catalytic elemental sulfur (5 mol%). The formation of H

    
    S in situ facilitates the attack of the amine on the nitrile.
    
  • Conditions: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor consumption of nitrile by TLC (SiO

    
    , EtOAc/MeOH).
    
  • Workup: Cool to 0 °C. The product often precipitates upon addition of ice-cold water.

  • Purification: Filter the solid and recrystallize from ethanol/water to yield 2-(3-nitrophenyl)-2-imidazoline.

Synthesis Start 3-Nitrobenzonitrile (Ar-CN) Inter Amidine Intermediate Start->Inter Cat. Sulfur Reflux Reagent Ethylenediamine (H2N-CH2-CH2-NH2) Reagent->Inter Product 2-(3-Nitrophenyl)- 2-imidazoline Inter->Product - NH3 Cyclization

Figure 1: Synthetic pathway via sulfur-catalyzed cyclocondensation of nitriles.

Chemical Reactivity & Stability[7]

The chemical behavior of 2-(3-nitrophenyl)-2-imidazoline is defined by two functional centers: the imidazoline ring (susceptible to hydrolysis) and the nitro group (susceptible to reduction).

Hydrolytic Stability (Ring Opening)

Imidazolines are cyclic amidines. Under strongly acidic or basic conditions, particularly at elevated temperatures, the ring hydrolyzes to form the corresponding ethylenediamine amide.

  • Acidic Hydrolysis: Protonation of N3 increases the electrophilicity of C2, leading to water attack and ring opening to N-(2-aminoethyl)-3-nitrobenzamide.

  • Stability Note: The compound is stable in neutral aqueous media at room temperature but should be stored under anhydrous conditions to prevent slow degradation.

Reduction (The Imidocarb Pathway)

The most valuable reaction of this scaffold is the selective reduction of the nitro group to an aniline, without reducing the C=N bond of the imidazoline.

  • Reagents: H

    
     / Pd-C or Fe / HCl.
    
  • Product: 2-(3-aminophenyl)-4,5-dihydro-1H-imidazole.

  • Significance: The amino derivative is subsequently dimerized using phosgene or a urea equivalent to produce Imidocarb .

Reactivity Center 2-(3-Nitrophenyl)- imidazoline Hydrolysis Ring Opening (N-(2-aminoethyl)benzamide) Center->Hydrolysis H3O+ / Heat Reduction Nitro Reduction (2-(3-Aminophenyl)imidazoline) Center->Reduction H2, Pd/C Selective Red. Dimer Imidocarb (Urea Dimer) Reduction->Dimer COCl2 Dimerization

Figure 2: Divergent reactivity pathways: degradation vs. functionalization.

Biological & Pharmacological Context[2][8][9][10][11][12][13][14]

Veterinary Medicine (Precursor Role)

The primary utility of this compound is as the "Step 1" intermediate for Imidocarb Dipropionate . Imidocarb is a sterile antiprotozoal used extensively in veterinary medicine to treat Babesia infections in dogs, horses, and cattle. The 3-substituted imidazoline moiety is critical for DNA minor groove binding, which disrupts parasite replication.

Adrenergic Receptor Interaction

Structurally, 2-aryl-imidazolines resemble Clonidine and Naphazoline .

  • Mechanism: The imidazoline ring mimics the structure of norepinephrine.

  • Selectivity: While the 3-nitro derivative itself is not a marketed adrenergic drug, it possesses affinity for

    
    -adrenergic receptors and Imidazoline (I
    
    
    
    /I
    
    
    ) binding sites. The electron-withdrawing nitro group likely reduces agonist potency compared to the 2,6-dichlorophenyl analogs (Clonidine), but it remains a relevant probe for receptor mapping.

Experimental Validation (Self-Validating Protocol)

To verify the identity of synthesized 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, use the following analytical markers:

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       3.9–4.0 ppm (s, 4H): Singlet corresponding to the symmetric -CH
      
      
      
      -CH
      
      
      - of the imidazoline ring.
    • 
       7.7–8.7 ppm (m, 4H): Aromatic protons. Look for the deshielded proton ortho to the nitro group and the imidazoline ring (H2 of the phenyl ring) appearing as a singlet/doublet at high frequency (~8.6 ppm).
      
    • 
       ~7.0–8.0 ppm (broad s, 1H): N-H proton (exchangeable with D
      
      
      
      O).
  • IR Spectroscopy:

    • 1600–1620 cm

      
      :  Strong C=N stretching vibration (characteristic of imidazolines).
      
    • 1530 cm

      
       & 1350 cm
      
      
      
      :
      N-O asymmetric and symmetric stretching (Nitro group).

References

  • Synthesis of 2-Substituted Imidazolines

    • Title: Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride.[7][8]

    • Source: Google P
    • URL
  • Imidazoline Hydrolysis Mechanisms

    • Title: Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline.[9]

    • Source: Journal of Pharmaceutical Sciences.[9]

    • URL:[Link]

  • General Reactivity of Imidazolines

    • Title: Synthesis, Properties, Chemical Reactivities of 2-Imidazoline.[10]

    • Source: ChemicalBook.
  • Biological Activity (Nitroimidazoles)

    • Title: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.[11]

    • Source: Sci. Pharm.[11] (MDPI).[11]

    • URL:[Link][7]

Sources

Exploratory

therapeutic potential of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole in pharmacology

Technical Guide: Therapeutic Potential of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole in Pharmacology Part 1: Executive Summary & Chemical Identity 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (herein referred to as 3-NPI )...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Therapeutic Potential of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole in Pharmacology

Part 1: Executive Summary & Chemical Identity

2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (herein referred to as 3-NPI ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets. Unlike nitroimidazole antibiotics (e.g., metronidazole) where the nitro group is attached to the imidazole ring, 3-NPI features a nitro-substituted phenyl ring at the C2 position of the imidazoline core.

This structural distinction dictates its pharmacological profile: instead of DNA damage in anaerobes, 3-NPI derivatives primarily modulate G-protein coupled receptors (GPCRs) , specifically


-adrenergic receptors, and Imidazoline receptors (I1, I2) . Furthermore, recent data identifies 3-NPI as a critical pharmacophore for designing novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics targeting the COX-2 pathway.
Property Data
IUPAC Name 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole
CAS Number 54316-40-4
Molecular Formula C

H

N

O

Molecular Weight 191.19 g/mol
Key Pharmacophore 2-Substituted Imidazoline (Adrenergic/Imidazoline binding core)
Primary Targets

-Adrenoceptors, Imidazoline I

Receptors, COX-2 (derivatives)

Part 2: Pharmacodynamics & Mechanism of Action

The therapeutic utility of 3-NPI stems from its ability to mimic the endogenous catecholamine structure while possessing the lipophilic and electronic properties required for specific receptor subtypes.

The -Adrenergic / Imidazoline Interface

The 4,5-dihydro-1H-imidazole ring (imidazoline) is the defining feature of centrally acting antihypertensives like clonidine. The 3-NPI scaffold retains this core but substitutes the dichloro-aniline bridge with a direct 3-nitrophenyl attachment.

  • Mechanism: The imidazoline nitrogen is protonated at physiological pH (pKa ~10-11). This cation mimics the ammonium head of norepinephrine, anchoring into the conserved Aspartate residue (Asp113 in

    
    ) of the receptor.
    
  • Selectivity: The electron-withdrawing nitro group (

    
    ) at the meta position reduces the basicity of the imidazoline ring compared to unsubstituted phenyl-imidazolines. This electronic modulation often shifts selectivity towards Imidazoline I
    
    
    
    receptors
    (located on mitochondrial MAO-B) over
    
    
    -adrenoceptors, reducing cardiovascular side effects (sedation, hypotension) while retaining neuroprotective and analgesic potential.
Anti-Inflammatory & Analgesic Pathways (COX-2)

Recent structure-activity relationship (SAR) studies have validated 3-NPI derivatives as potent analgesics.

  • Target: Cyclooxygenase-2 (COX-2).

  • Logic: When the 3-NPI core is derivatized (e.g., with amino acid conjugates or tetramethyl groups), it fits into the hydrophobic channel of COX-2. The rigid phenyl-imidazoline spacer orients the nitro group to interact with polar residues near the active site, inhibiting prostaglandin E2 (PGE2) synthesis.

  • Therapeutic Outcome: Reduction in inflammatory pain (edema) and neuropathic pain without the gastric ulceration typical of acidic NSAIDs.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway potential of 3-NPI: the G-protein mediated inhibition of cAMP (via


) and the mitochondrial modulation (via I

).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular / Mitochondrial Ligand 3-NPI Ligand Alpha2 α2-Adrenergic Receptor (GPCR) Ligand->Alpha2 Binding (Affinity depends on R-groups) I2 Imidazoline I2 Receptor (MAO-B associated) Ligand->I2 High Affinity Binding Gi Gi Protein (Inhibitory) Alpha2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production Pain Nociceptive Signal Transmission cAMP->Pain Reduced Excitability Mito Mitochondria Neuro Neuroprotection & Analgesia I2->Neuro Modulation of Monoamines

Caption: Dual signaling mechanism of 3-NPI ligands:


-mediated cAMP suppression and mitochondrial I

receptor modulation.

Part 4: Experimental Protocols

To validate the therapeutic potential of 3-NPI, researchers must synthesize high-purity material and assess its binding affinity.

Protocol A: One-Pot Synthesis (Debus-Radziszewski Variant)

Why this method? It is a green, atom-economical approach that avoids harsh dehydrating agents, suitable for generating the 3-NPI core for further derivatization.

Reagents:

  • 3-Nitrobenzaldehyde (1.0 equiv)

  • Ethylenediamine (1.2 equiv)

  • Iodine (Catalytic, 5 mol%) or NBS (N-bromosuccinimide)

  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: t-Butanol or Ethanol

Step-by-Step Workflow:

  • Condensation: Dissolve 3-nitrobenzaldehyde (10 mmol) and ethylenediamine (12 mmol) in 50 mL t-Butanol. Stir at room temperature for 30 minutes to form the Schiff base intermediate.

  • Cyclization & Oxidation: Add

    
     (30 mmol) and Iodine (0.5 mmol). Heat the mixture to 70°C for 3-5 hours. Note: Iodine acts as a mild oxidant to convert the imidazolidine intermediate to the 4,5-dihydro-imidazole.
    
  • Quenching: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine.

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain yellow crystalline solid.
    
  • Validation: Confirm structure via

    
    H-NMR (Characteristic peak: Imidazoline -CH
    
    
    
    -CH
    
    
    - singlet/multiplet at
    
    
    3.8-4.0 ppm).
Protocol B: Radioligand Binding Assay (I Selectivity)

Why this method? To determine if the compound is a specific I


 ligand (neuroprotective) or a generic 

agonist (sedative).

Materials:

  • Tissue: Rat cerebral cortex membranes (rich in I

    
     and 
    
    
    
    ).
  • Radioligands: [^3H]-Idazoxan (targets both) and [^3H]-Rauwolscine (targets

    
     only).
    
  • Masking Agent: Epinephrine (10

    
    M) – Critical Step: Epinephrine binds 
    
    
    
    but NOT I
    
    
    . Adding it masks
    
    
    sites, allowing measurement of isolated I
    
    
    binding.

Procedure:

  • Preparation: Homogenize tissue in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation (I

    
     Specific):  Incubate membranes with [^3H]-Idazoxan (2 nM) + Epinephrine (10 
    
    
    
    M) + varying concentrations of 3-NPI (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Interpretation: A low

      
       (< 100 nM) in the presence of Epinephrine confirms high affinity for the I
      
      
      
      receptor.

Part 5: Therapeutic Outlook & Future Directions

The 3-NPI scaffold is currently underutilized in clinical pharmacopoeia but holds immense promise in Polypharmacology —drugs that target multiple pathways simultaneously.

  • Neuropathic Pain: By combining

    
     agonism (central analgesia) with I
    
    
    
    modulation (reduction of glial activation), 3-NPI derivatives could treat chronic pain resistant to opioids.
  • Alzheimer’s Disease: I

    
     ligands have shown capacity to inhibit MAO-B and reduce astrocyte activation. 3-NPI offers a template for lipophilic, brain-penetrant neuroprotective agents.
    
  • Drug Design Optimization: The nitro group is a metabolic "soft spot" (reducible to aniline). Future medicinal chemistry efforts should focus on bioisosteres (e.g., trifluoromethyl

    
     or nitrile 
    
    
    
    ) to improve metabolic stability while retaining the electronic profile.

References

  • Li, J., & Zhang, Y. (2015). "Modifying tetramethyl-nitrophenyl-imidazoline with amino acids: design, synthesis, and 3D-QSAR for improving inflammatory pain therapy." Drug Design, Development and Therapy, 9, 2337–2348. Link

  • Dardonville, C., & Rozas, I. (2004). "Imidazoline binding sites and their ligands: An overview of the different chemical classes." Medicinal Research Reviews, 24(5), 639-661. Link

  • Eglen, R. M., et al. (1998). "‘Central’ imidazoline receptors: new targets for drug discovery?" Trends in Pharmacological Sciences, 19(9), 381-390. Link

  • Khan, S. A., et al. (2016). "Synthesis and biological evaluation of novel 2,4,5-triphenyl-1H-imidazole derivatives as potent anti-inflammatory and analgesic agents." Acta Poloniae Pharmaceutica, 73(4), 953-961. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride." Merck KGaA. Link

Foundational

Technical Guide: Synthesis of 2-Substituted-4,5-Dihydro-1H-Imidazoles

Executive Summary The 2-substituted-4,5-dihydro-1H-imidazole (2-imidazoline) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for -adrenergic agonists (e.g., Clonidine, Moxonidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-4,5-dihydro-1H-imidazole (2-imidazoline) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for


-adrenergic agonists (e.g., Clonidine, Moxonidine) and antihypertensives. Its physicochemical profile—specifically its high basicity (

) and ability to function as a bioisostere for carboxylic acids or amides—makes it critical for ligand-receptor binding affinity.

This guide moves beyond generic textbook definitions to provide a rigorous, mechanism-driven analysis of synthetic pathways. We prioritize scalable, high-fidelity protocols over low-yielding classical methods, focusing on oxidative cyclization and catalytic condensation strategies.

Part 1: Mechanistic Foundations & Pathway Selection

The synthesis of the imidazoline ring hinges on the formation of two C-N bonds and one C-C bond (or retention of an existing C-C bond), followed by a critical dehydration or oxidation step.

The Condensation Pathway (Carboxylic Acids/Nitriles)

Classically, this involves the reaction of ethylenediamine with a carboxylic acid derivative. The high thermal energy required for the dehydration step (


C) often leads to polymer byproducts. Modern modifications utilize Lewis acid activation  or sulfur-based catalysis  to lower the activation energy.

Mechanism:

  • Nucleophilic Attack: Ethylenediamine attacks the electrophilic carbon (nitrile/carbonyl).

  • Intermediate Formation: Formation of an acyclic amidine (from nitrile) or amide (from acid).

  • Cyclodehydration: Intramolecular attack of the second amine followed by elimination of

    
     or 
    
    
    
    .
The Oxidative Cyclization Pathway (Aldehydes)

This route is superior for sensitive substrates. It involves the condensation of an aldehyde with ethylenediamine to form a transient aminal/imine, which is then oxidized to the imidazoline.

Mechanism:

  • Condensation: Aldehyde + Diamine

    
    N,N'-benzylidene-1,2-diaminoethane (bis-imine) or aminal.
    
  • Oxidation: Removal of hydride/protons using reagents like NBS,

    
    , or t-BuOCl to aromatize the system partially into the dihydro-imidazole ring.
    
Visualization of Signaling Pathways (Graphviz)

The following diagram contrasts the Nitrile Activation pathway against the Aldehyde Oxidative pathway.

ImidazolineSynthesis cluster_nitrile Pathway A: Nitrile Condensation cluster_aldehyde Pathway B: Oxidative Cyclization node_start Starting Material nitrile Nitrile (R-CN) node_start->nitrile aldehyde Aldehyde (R-CHO) node_start->aldehyde amidine Intermediate: Thioimidate/Amidine nitrile->amidine + Diamine + Catalyst catalyst Cat: Thioacetamide/S8 catalyst->amidine cyclization_A Cyclization (-NH3) amidine->cyclization_A product 2-Substituted-2-Imidazoline cyclization_A->product aminal Intermediate: Aminal/Imine aldehyde->aminal + Diamine diamine Ethylenediamine diamine->aminal cyclization_B Oxidative Closure aminal->cyclization_B + Oxidant oxidant Oxidant (NBS/I2) oxidant->cyclization_B cyclization_B->product

Caption: Comparative mechanistic flow for Nitrile Condensation (Top) vs. Aldehyde Oxidative Cyclization (Bottom).

Part 2: Strategic Methodologies & Experimental Protocols

Protocol A: Sulfur-Catalyzed Condensation from Nitriles

Best for: Robust, non-oxidizable substrates; large-scale synthesis. Scientific Rationale: Nitriles are generally inert to amines. The addition of catalytic sulfur or thioacetamide generates in situ


, which adds to the nitrile to form a reactive thioimidate. This intermediate is far more susceptible to nucleophilic attack by ethylenediamine than the parent nitrile.

Reagents:

  • Substituted Benzonitrile (1.0 equiv)

  • Ethylenediamine (1.5 - 2.0 equiv)

  • Catalyst: Thioacetamide (0.1 equiv) or Elemental Sulfur

  • Solvent: Methanol or Ethanol (optional, often neat)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile and ethylenediamine.

  • Activation: Add thioacetamide (10 mol%).

    • Self-Validating Check: Upon heating, a faint odor of

      
       (rotten eggs) confirms the generation of the active thio-catalyst. Ensure proper ventilation/scrubbing.
      
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Monitor by TLC. The nitrile spot (high

      
      ) will disappear, and a highly polar streak (imidazoline) will appear near the baseline (unless amine-treated silica is used).
      
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over

    
    , and evaporate.
    
  • Purification: Recrystallization from cyclohexane or ethanol/ether.

Protocol B: NBS-Mediated Oxidative Cyclization from Aldehydes

Best for: Sensitive substrates, electron-rich aromatics, and mild conditions. Scientific Rationale: Aldehydes condense rapidly with diamines to form aminals. N-Bromosuccinimide (NBS) acts as a source of electrophilic bromine, inducing the formation of an N-bromo intermediate which undergoes base-promoted elimination to form the C=N double bond.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Ethylenediamine (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DCM or

    
    
    

Step-by-Step Protocol:

  • Imine Formation: Dissolve aldehyde and ethylenediamine in DCM at

    
    C. Stir for 30 minutes.
    
    • Self-Validating Check: The solution may turn slightly cloudy due to water generation (aminal formation).

  • Oxidation: Add NBS portion-wise over 15 minutes at

    
    C.
    
    • Why: Exothermic reaction. Controlling addition prevents over-oxidation to the fully aromatic imidazole.

  • Reaction: Allow to warm to room temperature and stir for 8–12 hours.

    • Visual Cue: The solution often turns orange/red initially and fades to yellow as succinimide precipitates.

  • Quench: Wash the organic layer with 10%

    
     (removes succinimide and acid) and then brine.
    
  • Purification: Column chromatography (DCM:MeOH:

    
     95:4:1).
    

Part 3: Data Presentation & Troubleshooting

Yield Comparison of Synthetic Methods
MethodSubstrate ScopeReaction Cond.Typical YieldAtom Economy
Thio-Catalyzed (Nitrile) Aryl/Alkyl NitrilesReflux (4-6h)85-95%High (-

)
NBS Oxidation (Aldehyde) Aryl/Heteroaryl

C

RT (12h)
75-90%Moderate (Succinimide waste)
Iodine/

Electron-rich AldehydesRT (3-5h)80-92%Moderate
Classical Acid Heat Stable Acids only

C (neat)
40-60%High (Polymerization risk)
Troubleshooting Matrix (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Yield (Nitrile Method) Catalyst poisoning or insufficient heat.Ensure temp >

C. Add fresh thioacetamide.
Dark Tarry Product (Aldehyde Method) Over-oxidation or polymerization.Lower temp to

C during NBS addition. Use exact stoichiometry.
Product is an Oil (Not Solid) Residual solvent or trace diamine.Triturate with cold diethyl ether or hexane to induce crystallization.
NMR shows broad peaks Proton exchange on NH.Add

shake to NMR tube; NH peak will disappear, sharpening CH signals.

Part 4: Workflow Diagram (NBS Protocol)

NBSProtocol start Start: Aldehyde + Ethylenediamine Solvent: DCM, Temp: 0°C step1 Step 1: Aminal Formation (Stir 30 min) start->step1 check1 Validation: Cloudiness/Water formation step1->check1 step2 Step 2: Add NBS (Portion-wise) Control Exotherm check1->step2 Proceed step3 Step 3: Stir at RT (8-12h) Formation of Succinimide step2->step3 workup Workup: Wash with NaHCO3 Dry Organic Layer step3->workup end Product: 2-Imidazoline workup->end

Caption: Operational workflow for the NBS-mediated oxidative cyclization.

References

  • Synthesis of 2-imidazolines from aldehydes and ethylenediamines . Organic Chemistry Portal. [Link]

  • Microwave-assisted facile Synthesis of 2-substituted 2-imidazolines . ResearchGate. [Link]

  • Preparation of 2-imidazolines from nitriles . ResearchGate. [Link]

  • An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene . Organic Chemistry Portal. [Link]

  • A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide . Organic Chemistry Portal. [Link]

Sources

Exploratory

Biological Targets for 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole

This guide details the biological targets, pharmacological mechanisms, and experimental validation of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (also referred to as 3-Nitrophenylimidazoline or 3-NPI ).[1] This compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological targets, pharmacological mechanisms, and experimental validation of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (also referred to as 3-Nitrophenylimidazoline or 3-NPI ).[1] This compound serves as a critical chemical probe in the study of adrenergic and imidazoline receptor signaling.[1][2][3]

Technical Guide & Pharmacological Profile [1]

Executive Summary

2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole (CAS: 54316-40-4 for HCl salt) is a synthetic 2-substituted imidazoline derivative.[1][2] It functions as a pleiotropic ligand with significant affinity for


-adrenergic receptors (

-ARs)
and imidazoline binding sites (I-receptors) .[1][2]

Unlike its structural analog clonidine (2-(2,6-dichlorophenylamino)imidazoline), which possesses an amino bridge, 3-NPI features a phenyl ring directly attached to the imidazoline core.[2] This structural rigidity, combined with the electron-withdrawing nitro group at the meta-position, modulates its selectivity profile, making it a valuable tool for distinguishing between the hemodynamic effects of


-activation and the neuroprotective/metabolic effects of I-receptor signaling.[2]
Core Target Profile
Target ClassSpecific SubtypeInteraction TypePhysiological Outcome
Adrenergic

,

,

Partial Agonist / AntagonistInhibition of norepinephrine release; vasoconstriction (peripheral), hypotension (central).[2]
Imidazoline

-Receptor
AgonistSympathoinhibition; blood pressure regulation via RVLM.[1][2]
Imidazoline

-Receptor
High-Affinity LigandAllosteric modulation of MAO-B; potential neuroprotection.[1]
Enzymatic MAO-BInhibitor / ModulatorAltered monoamine metabolism (secondary to

binding).[1][2]

Molecular Pharmacology & Mechanism of Action[2]

-Adrenergic Receptor Signaling

The 3-nitrophenyl moiety renders the imidazoline ring less basic compared to alkyl-substituted analogs (e.g., tolazoline), affecting its protonation state at physiological pH.[1][2] Upon binding to the orthosteric site of the G-protein coupled


-AR, 3-NPI initiates a canonical 

signaling cascade.[2]
  • Mechanism: Recruitment of

    
     proteins leads to the inhibition of adenylyl cyclase (AC), reducing intracellular cAMP.[2]
    
  • Downstream Effect: Reduced PKA activity and modulation of N-type voltage-gated

    
     channels (inhibition) and G-protein-coupled inwardly rectifying 
    
    
    
    channels (GIRK, activation).[1][2]
  • Outcome: Hyperpolarization of presynaptic neurons and inhibition of neurotransmitter (norepinephrine) release.[1][2]

Imidazoline Receptor Pathways ( and )

The "imidazoline effect" of 3-NPI is distinct from


-AR signaling.[1][2]
  • 
    -Receptors:  Located in the Rostral Ventrolateral Medulla (RVLM).[1][2] Activation triggers the PC-PLC (phosphatidylcholine-specific phospholipase C) pathway, generating diacylglycerol (DAG) and activating downstream kinases (PKC), leading to sympathoinhibition.[2]
    
  • 
    -Receptors:  These are non-GPCR sites physically associated with mitochondrial Monoamine Oxidase B (MAO-B).[1][2] The electron-deficient 3-nitrophenyl ring enhances affinity for the 
    
    
    
    site (which favors
    
    
    -deficient systems).[1][2] Binding can allosterically inhibit MAO-B activity or modulate glial fibrillary acidic protein (GFAP) expression, suggesting neuroprotective utility.[1][2]
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by 3-NPI.

Signaling_Pathways Ligand 2-(3-Nitrophenyl) imidazoline Alpha2 α2-Adrenergic Receptor (GPCR) Ligand->Alpha2 Kd ~ nM I1 Imidazoline I1 Receptor Ligand->I1 Agonist I2 Imidazoline I2 Site (Mitochondrial) Ligand->I2 High Affinity Gi Gi/o Protein Alpha2->Gi PC_PLC PC-PLC I1->PC_PLC MAOB MAO-B (Allosteric Mod) I2->MAOB AC Adenylyl Cyclase Gi->AC Inhibition Ca_Channel N-type Ca2+ Channel (Block) Gi->Ca_Channel Inhibition cAMP cAMP (Decrease) AC->cAMP NE_Release Inhibit NE Release Ca_Channel->NE_Release DAG DAG PC_PLC->DAG PKC PKC Activation DAG->PKC Sympatho Sympathoinhibition (Hypotension) PKC->Sympatho Neuro Neuroprotection Glial Modulation MAOB->Neuro

Figure 1: Divergent signaling cascades triggered by 3-NPI at


-AR, 

, and

sites.

Experimental Validation Protocols

To validate the biological targets of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, researchers must employ competitive binding assays that distinguish between the highly homologous


 and imidazoline sites.[1][2]
Protocol A: Radioligand Binding Assay (Differentiation of Targets)

This protocol uses specific masking agents to isolate the receptor of interest.[1][2]

Materials:

  • Tissue: Rat cerebral cortex membranes (rich in

    
     and 
    
    
    
    ) or bovine adrenal medulla (rich in
    
    
    ).[1][2]
  • Radioligands:

    • 
      -Clonidine (Non-selective: binds 
      
      
      
      and
      
      
      ).[1][2]
    • 
      -Idazoxan (Binds 
      
      
      
      and
      
      
      ).[1][2]
    • 
      -2-BFI (Selective for 
      
      
      
      ).[1][2]
  • Masking Agents:

    • Epinephrine (

      
      ):  Blocks all 
      
      
      
      -adrenergic sites.[1][2]
    • Idazoxan: Blocks

      
       sites (when studying 
      
      
      
      ).[1][2]

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at

    
     for 20 min. Resuspend pellet.[1][2][4]
    
  • Incubation (Competition Binding):

    • Tube A (Total Binding): Membrane + Radioligand.[1][2]

    • Tube B (Non-Specific): Membrane + Radioligand + Excess unlabeled ligand (

      
       Phentolamine).[1][2]
      
    • Tube C (Test): Membrane + Radioligand + Increasing concentrations of 3-NPI (

      
       to 
      
      
      
      ).[1]
    • Critical Step: To isolate

      
       binding, use 
      
      
      
      -Idazoxan in the presence of
      
      
      Epinephrine (to mask
      
      
      ).[2]
  • Equilibrium: Incubate at

    
     for 45–60 mins.
    
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: Functional Assay ( -AR Activation)

Determines if 3-NPI acts as an agonist, partial agonist, or antagonist at the


-AR.[2]
  • Setup: Use membranes expressing human

    
    -AR.[1][2]
    
  • Reaction Mix: GDP (

    
    ), 
    
    
    
    (
    
    
    ), and Assay Buffer.
  • Treatment: Add 3-NPI alone (to test agonism) or 3-NPI + Norepinephrine (to test antagonism).[1][2]

  • Readout: An increase in bound

    
     indicates G-protein activation (agonism).[1][2] No change or reduction in NE-induced signal indicates antagonism.[1][2]
    
Experimental Workflow Diagram

Experimental_Workflow cluster_Assay Competitive Binding Assay Start Start: Tissue Preparation (Rat Cortex / Kidney) Homogenize Homogenization & Centrifugation (48,000 x g) Start->Homogenize Aliquot Aliquot Membranes Homogenize->Aliquot Tube1 Total Binding ([3H]-Ligand only) Aliquot->Tube1 Tube2 Non-Specific Binding (+ 10µM Phentolamine) Aliquot->Tube2 Tube3 Test Binding (+ 3-NPI 1nM - 100µM) Aliquot->Tube3 Filter Vacuum Filtration (GF/B Filters) Tube1->Filter Tube2->Filter Tube3->Filter Masking Add Masking Agent (10µM Epinephrine) *Blocks Alpha-2* Masking->Tube3 For I2 isolation Count Scintillation Counting Filter->Count Data Data Analysis (Sigmoidal Dose-Response) Count->Data

Figure 2: Workflow for radioligand binding assays to determine


 values.[1]

Therapeutic Implications & QSAR Insights

The 3-nitrophenyl substituent is a key determinant of the pharmacological profile of this molecule.[1][2]

Structure-Activity Relationship (SAR)[1][2]
  • Electron Withdrawal: The nitro group (

    
    ) at the meta-position withdraws electron density from the phenyl ring.[1]
    
    • Effect on

      
      :  Generally reduces efficacy compared to electron-rich analogs (e.g., clonidine), often resulting in partial agonist  or antagonist  activity.[1][2]
      
    • Effect on

      
      :  Often increases affinity . 
      
      
      
      binding sites (on MAO-B) show a preference for electron-deficient aromatic rings.[1]
  • Lipophilicity: The nitro group increases polarity relative to a hydrogen but may affect blood-brain barrier (BBB) penetration compared to halogenated analogs.[1][2]

Potential Applications[1][2][4]
  • Hypertension Research: As a tool to separate the central hypotensive effects mediated by

    
     receptors from the sedation mediated by 
    
    
    
    -ARs.[1][2]
  • Neuroprotection: Ligands with high

    
     affinity are investigated for neuroprotective properties in models of Alzheimer's and Parkinson's disease, likely via modulation of MAO-B and glial cell function.[1][2]
    
  • Analgesia: Imidazolines modulate pain processing via spinal

    
     and non-adrenergic mechanisms.[1][2]
    

References

  • Bousquet, P., et al. (1984).[1][2] "Imidazoline receptors: A new concept in central blood pressure regulation."[1][2] Journal of Cardiovascular Pharmacology.

  • Parini, A., et al. (1996).[1][2] "The imidazoline receptor family: Concept and therapeutic potential." Nature Reviews Drug Discovery.[1][2]

  • Ruffolo, R.R., et al. (1991).[1][2] "Receptor interactions of imidazolines: alpha-adrenoceptors of rat and rabbit aortae differentiated by relative potencies, affinities and efficacies." Journal of Pharmacology and Experimental Therapeutics.

  • Eglen, R.M., et al. (1998).[1][2] "Muscarinic and imidazoline receptor characterization." Trends in Pharmacological Sciences.

  • PubChem Database. (2024).[1][2] "Compound Summary: 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole." National Center for Biotechnology Information.[1][2]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole: A Mechanistic Whitepaper

Executive Summary As a Senior Application Scientist overseeing forced degradation and stability-indicating assays, I frequently encounter heterocyclic pharmacophores that present unique thermodynamic challenges. 2-(3-Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing forced degradation and stability-indicating assays, I frequently encounter heterocyclic pharmacophores that present unique thermodynamic challenges. 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole is a prime example. While the imidazole ring is a highly stable, fully aromatic system common in approved therapeutics[1], its partially saturated analog—the 4,5-dihydro-1H-imidazole (imidazoline) ring—lacks this aromatic stabilization.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole. By dissecting the electronic effects of the meta-nitro substituent and detailing a field-proven, self-validating kinetic workflow, this guide equips drug development professionals with the mechanistic insights required to predict, measure, and mitigate the hydrolytic degradation of imidazoline-based compounds.

Structural and Electronic Fundamentals

To understand the thermodynamic instability of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, we must first examine the inherent reactivity of the imidazoline core. Unlike fully conjugated imidazoles, imidazolines are cyclic amidines. The C2 carbon is highly electrophilic, making it the primary site for nucleophilic attack[1].

The introduction of a 3-nitrophenyl group at the C2 position fundamentally alters the thermodynamic landscape of the molecule. The nitro group is one of the most powerful electron-withdrawing groups (EWG), exerting both inductive (-I) and resonance (-M) effects.

  • Hammett Constant: The meta-nitro group has a Hammett substituent constant (

    
    ) of +0.71.
    
  • Causality of Instability: This strong electron withdrawal pulls electron density away from the imidazoline ring, significantly increasing the partial positive charge (

    
    ) on the C2 carbon. Consequently, the activation energy (
    
    
    
    ) required for a nucleophile (such as
    
    
    or
    
    
    ) to attack the C2 position is drastically lowered, rendering the molecule thermodynamically less stable than its unsubstituted 2-phenyl counterpart.

Thermodynamic Stability and Hydrolysis Kinetics

The primary degradation pathway for 2-substituted imidazolines in aqueous media is the hydrolysis of the C=N bond[2]. This reaction typically follows pseudo-first-order kinetics, where the rate-determining step is the formation of a tetrahedral intermediate, followed by ring cleavage to yield an N-(2-aminoethyl)benzamide derivative[3]. Theoretical and computational analyses of imidazoline ring cleavage demonstrate that these activation barriers are highly sensitive to the electronic nature of the C2 substituent.

HydrolysisPathway A 2-(3-Nitrophenyl)- 4,5-dihydro-1H-imidazole (Reactant) B Tetrahedral Intermediate (Transition State) A->B + H2O / OH- (Nucleophilic Attack) C N-(2-aminoethyl)- 3-nitrobenzamide (Hydrolysis Product) B->C C-N Bond Cleavage (Ring Opening)

Figure 1: Base-catalyzed hydrolysis pathway of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole.

Comparative Thermodynamic Data

General imidazoline hydrolysis exhibits activation energies in the range of 70–80 kJ/mol[3]. However, the electrophilic activation provided by the 3-nitro group alters the transition state thermodynamics. The highly polarized transition state requires stricter solvent organization, leading to a more negative entropy of activation (


).

Table 1: Comparative Thermodynamic Parameters of Imidazoline Hydrolysis (Estimated at 298K, pH 7.4)

Thermodynamic Parameter2-Phenyl-4,5-dihydro-1H-imidazole (Reference)2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole
Activation Energy (

)
~85.2 kJ/mol~68.4 kJ/mol
Enthalpy of Activation (

)
~82.7 kJ/mol~65.9 kJ/mol
Entropy of Activation (

)
-115 J/K·mol-142 J/K·mol
Estimated Half-life (

) at 25°C
~120 hours~18 hours

Note: Values are extrapolated from established imidazoline kinetic models to illustrate the thermodynamic impact of the meta-nitro substituent[2],[3].

Experimental Workflow: Assessing Thermodynamic Stability

To empirically determine the thermodynamic stability of this compound, a rigorously controlled kinetic workflow is required. The following protocol is designed as a self-validating system, ensuring that external variables (like primary salt effects) do not skew the kinetic derivation.

Step-by-Step Methodology

Step 1: Buffer Preparation and Ionic Strength Control

  • Action: Prepare a series of phosphate and acetate buffers spanning pH 2.0 to 10.0. Adjust the ionic strength (

    
    ) of all solutions to exactly 0.5 M using Potassium Chloride (KCl).
    
  • Causality: Reaction rates of ionic species are highly dependent on the ionic strength of the medium. By clamping

    
     at 0.5 M, we eliminate primary kinetic salt effects, ensuring that any observed rate changes are strictly due to pH or temperature variations.
    

Step 2: Thermal Incubation (Arrhenius Profiling)

  • Action: Spike the 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole stock solution (dissolved in minimal acetonitrile) into the pre-equilibrated buffers. Incubate in highly precise thermomixers at 25°C, 40°C, 50°C, and 60°C.

  • Causality: Gathering rate constants (

    
    ) across a minimum of four distinct temperatures is mandatory for accurate linear regression using the Arrhenius and Eyring-Polanyi equations to derive 
    
    
    
    ,
    
    
    , and
    
    
    .

Step 3: Aliquot Sampling and Quenching

  • Action: Withdraw 100 µL aliquots at predefined time intervals. Immediately quench the reaction by diluting 1:10 into a cold (4°C) quenching solution of 0.1% Formic Acid in Acetonitrile.

  • Causality: Imidazoline hydrolysis is heavily pH- and temperature-dependent. Dropping the temperature to 4°C and shifting the pH to an acidic regime (where the imidazoline is protonated and hydroxide concentration is negligible) instantly halts the degradation kinetics, locking the sample state for accurate quantification.

Step 4: LC-MS/HPLC-UV Analysis

  • Action: Analyze the quenched samples using Reversed-Phase HPLC (C18 column) coupled with UV detection (254 nm) and Mass Spectrometry. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the ring-opened amide mass (
    
    
    
    ).

KineticWorkflow Step1 1. Buffer Preparation (Control pH & Ionic Strength) Step2 2. Thermal Incubation (Arrhenius Profiling: 25-60°C) Step1->Step2 Step3 3. Aliquot Sampling & Quenching (Halt Reaction Kinetics) Step2->Step3 Step4 4. LC-MS / HPLC-UV Analysis (Quantify Intact Imidazoline) Step3->Step4 Step5 5. Thermodynamic Calculation (Ea, ΔH‡, ΔS‡ Derivation) Step4->Step5

Figure 2: Experimental workflow for determining thermodynamic stability and degradation kinetics.

Causality and Predictive Modeling (E-E-A-T Focus)

As scientists, we must not only execute protocols but understand the underlying physicochemical laws governing our results. In the study of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, the self-validating nature of the protocol is critical.

For instance, buffer species (like phosphate) can act as bifunctional catalysts, artificially accelerating the hydrolysis rate. To validate the thermodynamic data, one must perform buffer dilution extrapolations . By running the degradation assay at three different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) while maintaining constant pH and ionic strength, we can extrapolate the observed rate constant (


) to zero buffer concentration. This isolates specific acid/base catalysis from general buffer catalysis, ensuring the derived 

and

values represent the true thermodynamic stability of the molecule in water, rather than an artifact of the experimental matrix.

Understanding these thermodynamic parameters allows drug development professionals to intelligently design formulations—such as utilizing non-aqueous vehicles, lyophilization, or micellar stabilization[2]—to circumvent the inherent instability of the highly electrophilic imidazoline core.

References

  • Jones, C. B. (1988). The hydrolysis of cirazoline and the mechanism of stabilization by SDDS. University of Bath.[Link]

  • Sriplai, N., & Sombatmankhong, K. (2023). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Corrosion Reviews.[Link]

  • Wu, H., et al. (2005). Nitrosation Chemistry of Pyrroline, 2-Imidazoline, and 2-Oxazoline: Theoretical Curtin-Hammett Analysis of Retro-Ene and Solvent-Assisted C-X Cleavage Reactions. Journal of Organic Chemistry.[Link]

  • Wang, L., et al. (2008). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Bioorganic & Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole from nitriles

Application Note: Synthesis of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole via Catalytic Cyclocondensation Introduction & Mechanistic Rationale The 2-imidazoline (4,5-dihydro-1H-imidazole) scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole via Catalytic Cyclocondensation

Introduction & Mechanistic Rationale

The 2-imidazoline (4,5-dihydro-1H-imidazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in alpha-adrenergic agonists, antihypertensives, and broad-spectrum antimicrobial agents. The synthesis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole from 3-nitrobenzonitrile and ethylenediamine is a highly efficient route, but it requires precise catalytic mediation.

The Causality of the Catalyst: Direct nucleophilic attack of an unactivated aliphatic amine onto a nitrile carbon is kinetically unfavorable due to the low electrophilicity of the nitrile group. To overcome this high activation energy barrier, a catalyst that generates hydrogen sulfide (


) in situ is employed1[1]. When 3-nitrobenzonitrile is reacted with ethylenediamine in the presence of a sulfur source (such as thioacetamide or elemental sulfur), the 

acts as a catalytic mediator. It adds to the nitrile to form a highly electrophilic thioamide intermediate. The primary amine of ethylenediamine then readily attacks this thioamide, liberating

(closing the catalytic cycle) and forming an acyclic amidine intermediate. Subsequent intramolecular cyclization expels ammonia (

) to yield the thermodynamically stable 2-imidazoline system.

Mechanism A 3-Nitrobenzonitrile C Thioamide Intermediate A->C Addition B H2S Catalyst B->C E Amidine Intermediate C->E Nucleophilic Attack D Ethylenediamine D->E F 2-(3-Nitrophenyl)- 4,5-dihydro-1H-imidazole E->F Cyclization (- NH3, - H2S)

Mechanistic pathway of H2S-catalyzed cyclocondensation of nitriles to imidazolines.

Quantitative Data & Protocol Optimization

While elemental sulfur is atom-economical and traditional2[2], thioacetamide is often preferred in modern protocols because it decomposes cleanly to yield


 at a controlled rate, minimizing the formation of polysulfide byproducts that complicate downstream purification. Recent green chemistry approaches also explore organocatalysts like N-acetylcysteine3[3], though sulfur-based methods remain the industrial standard.
ParameterProtocol A: Thioacetamide CatalysisProtocol B: Elemental Sulfur Catalysis
Molar Ratio (Nitrile:Amine:Cat) 1.0 : 7.0 : 0.11.0 : 4.0 : 0.25
Reaction Temperature 115–120 °C (Reflux)120 °C (Oil Bath)
Reaction Time 3.5 – 4.0 hours2.5 – 3.0 hours
Average Yield 88 – 92%80 – 85%
Impurity Profile Trace unreacted nitrilePolysulfides, trace nitrile
Purification Method Recrystallization (Hexane/Acetone)Recrystallization (Cyclohexane)

Experimental Methodologies

Causality of Solvent/Reagent Ratio: In both protocols, ethylenediamine is used in a massive molar excess (4x to 7x). This is not arbitrary; it serves a critical dual purpose. First, it drives the equilibrium of the condensation forward. Second, it acts as the reaction solvent. Its boiling point (~116 °C) perfectly regulates the thermal input during reflux, preventing the thermal degradation of the nitroaromatic precursor while providing sufficient energy for cyclization.

Protocol A: Thioacetamide-Catalyzed Cyclocondensation
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzonitrile (1.48 g, 10.0 mmol).

  • Solvent/Reagent Addition: Add anhydrous ethylenediamine (4.7 mL, ~70.0 mmol).

  • Catalyst Introduction: Add thioacetamide (0.075 g, 1.0 mmol, 10 mol%).

  • Reflux: Attach a reflux condenser. Heat the mixture in an oil bath set to 120 °C. Maintain reflux for 3.5 to 4.0 hours.

  • Quenching: Remove from heat and cool to room temperature. Pour the mixture into 50 mL of crushed ice/water to precipitate the crude product and dissolve the unreacted ethylenediamine.

  • Extraction: Extract the aqueous layer with chloroform (

    
     mL).
    
  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from a hexane/acetone mixture to afford pure 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole.

Protocol B: Elemental Sulfur-Catalyzed Cyclocondensation
  • Reaction Assembly: Combine 3-nitrobenzonitrile (1.48 g, 10.0 mmol), ethylenediamine (2.7 mL, 40.0 mmol), and elemental sulfur (0.08 g, 2.5 mmol) in a 50 mL round-bottom flask.

  • Reflux: Heat the mixture to 120 °C under an argon atmosphere for 2.5 to 3.0 hours. (Safety Note:

    
     gas is generated; ensure the reaction is performed in a well-ventilated fume hood).
    
  • Workup: Cool the mixture to room temperature. Add 30 mL of cold water.

  • Extraction & Drying: Extract with chloroform (

    
     mL). Dry the organic phase over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent and recrystallize the crude residue from cyclohexane to yield the target imidazoline.

Workflow Step1 Step 1: Assembly 3-Nitrobenzonitrile + Ethylenediamine + Catalyst Step2 Step 2: Reflux 115-120 °C 3.5 - 4 hours Monitor NH3 evolution Step1->Step2 Step3 Step 3: Workup Cool to RT Ice-water quench CHCl3 Extraction Step2->Step3 Step4 Step 4: Purification Dry over Na2SO4 Evaporate Recrystallize Step3->Step4 Step5 Step 5: Validation TLC 1H NMR (3.8-4.2 ppm) Melting Point Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of the imidazoline derivative.

Trustworthiness: Self-Validating Quality Control

A robust protocol must be self-validating to prevent downstream failures. Implement the following in-process and post-process controls:

  • In-Process Monitoring (Ammonia Evolution): During the reflux phase, the evolution of ammonia gas is a direct stoichiometric indicator of the cyclization step. This can be monitored by placing a damp piece of universal indicator paper at the top of the reflux condenser; a shift to dark blue (pH > 9) confirms the cyclization is actively proceeding.

  • Thin Layer Chromatography (TLC): Use a highly polar eluent system, such as Ethyl Acetate/Methanol (4:1 v/v) with 1% Triethylamine. The addition of triethylamine is critical; it prevents the highly basic imidazoline from streaking on the acidic silica gel, ensuring a tight, quantifiable spot.

  • Spectroscopic Validation (1H NMR): In

    
     or 
    
    
    
    , the diagnostic signature of the 4,5-dihydro-1H-imidazole ring is a sharp singlet (or a tightly coupled multiplet depending on solvent hydrogen bonding) integrating to 4 protons in the region of 3.60 – 4.00 ppm, corresponding to the
    
    
    backbone. The aromatic protons of the 3-nitrophenyl group will appear downfield (7.50 – 8.70 ppm), with the proton at the 2-position (between the nitro and imidazoline groups) appearing furthest downfield due to the combined electron-withdrawing effects.

References

  • Dash et al. "Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines." Journal of Chemical Research.
  • Mohammadpoor-Baltork et al. "Preparation of 2-imidazolines from nitriles." ResearchGate.
  • Lange et al. "Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation." PMC.

Sources

Application

Application Note: Evaluation of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole as a Mild Steel Corrosion Inhibitor

Introduction & Mechanistic Rationale Imidazoline derivatives are cornerstone compounds in surface science and corrosion inhibition, particularly for protecting mild steel infrastructure in highly aggressive acidic enviro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Imidazoline derivatives are cornerstone compounds in surface science and corrosion inhibition, particularly for protecting mild steel infrastructure in highly aggressive acidic environments (e.g., industrial acid pickling, oil-well acidizing)[1]. The compound 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (commonly referred to as m-nitrophenyl-2-imidazoline) leverages a highly efficient dual-adsorption mechanism to form a protective molecular monolayer on metal surfaces.

Structure-Activity Relationship (SAR): The efficacy of imidazoline inhibitors depends heavily on the electron density of their functional groups[2]. The imidazoline ring contains two hetero-nitrogen atoms (one


 and one 

) that act as primary anchoring sites. The substitution of a nitro group (

) at the meta position of the phenyl ring introduces specific electronic properties.

While electron-donating groups generally increase inhibition by raising the Highest Occupied Molecular Orbital (HOMO) energy, the strongly electron-withdrawing


 group lowers the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This structural modification enhances the molecule's capacity to accept back-donated electrons from the iron (Fe) d-orbitals, facilitating robust chemisorption. Furthermore, in acidic media (pH < 2), the imidazoline ring protonates, enabling strong electrostatic physisorption to the negatively charged metal surface[1].

Experimental Workflow

Workflow A Inhibitor Synthesis & Validation (m-Nitrobenzaldehyde + Ethylenediamine) C Acidic Immersion (1M HCl or 0.5M H2SO4) A->C B Coupon Standardization (Mild Steel, SiC Abrasion, Degreasing) B->C D Gravimetric Analysis (Weight Loss, Corrosion Rate) C->D E Electrochemical Testing (EIS, Tafel Polarization) C->E F Surface Characterization (SEM / EDX / Langmuir Isotherm) D->F E->F

Experimental workflow for evaluating imidazoline-based corrosion inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Coupon Standardization and Media Preparation

To ensure reproducibility, the metal surface must be treated as a highly controlled variable.

  • Material Selection: Machine mild steel into standardized coupons (e.g., 1 cm × 1 cm exposed area for electrochemical cells).

  • Surface Abrasion: Sequentially abrade the working surface using Silicon Carbide (SiC) abrasive paper from 400 up to 1200 grit.

    • Causality: Progressive abrasion normalizes surface energy and roughness. Variations in topography exponentially alter the effective surface area, which skews capacitance measurements and invalidates the thermodynamic calculations required for the Langmuir adsorption isotherm.

  • Degreasing & Washing: Ultrasonicate the coupons in absolute ethanol for 5 minutes, followed by an acetone rinse, and dry under a stream of cold

    
     gas.
    
    • Causality: Removing residual organic contaminants prevents competitive adsorption, ensuring that the imidazoline derivative is the sole adsorbate interacting with the Fe surface.

  • Media Preparation: Prepare a 1.0 M HCl or 0.5 M

    
     stock solution. Dissolve 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole in a minimal volume of ethanol (due to the limited aqueous solubility of the neutral species) before diluting with the acid stock to achieve target concentrations (e.g., 0.1 mM to 5.0 mM).
    
Protocol B: Electrochemical Characterization

Electrochemical methods provide real-time kinetic data regarding the inhibitor's performance.

  • Cell Setup: Assemble a standard three-electrode cell: Mild steel working electrode (WE), saturated calomel reference electrode (SCE), and a platinum counter electrode (CE).

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution and monitor the OCP for 30–45 minutes.

    • Causality: The system must reach a steady-state thermodynamic equilibrium. Premature testing will capture transient dissolution kinetics rather than the stable inhibitor-film behavior.

  • Electrochemical Impedance Spectroscopy (EIS): Apply an AC perturbation signal of 10 mV peak-to-peak at the OCP, scanning frequencies from 100 kHz down to 10 mHz.

    • Causality: EIS is a non-destructive technique. It must always be performed before Tafel polarization to ensure the delicate inhibitor monolayer is not polarized beyond its natural equilibrium state before charge transfer resistance (

      
      ) and double-layer capacitance (
      
      
      
      ) are accurately measured.
  • Potentiodynamic Polarization (Tafel): Scan the potential from -250 mV to +250 mV vs. OCP at a sweep rate of 1.0 mV/s.

    • Causality: A slow sweep rate minimizes the capacitive current contribution, ensuring the recorded current accurately reflects the Faradaic corrosion processes. Extract the corrosion current density (

      
      ) by extrapolating the linear anodic and cathodic Tafel regions.
      

Quantitative Data Interpretation

The following table summarizes the expected electrochemical parameters when utilizing nitrophenyl-imidazoline derivatives in 1M HCl.

Table 1: Representative Electrochemical Parameters for Mild Steel at 298 K

Inhibitor Concentration (mM)

(mV vs SCE)

(

)

(

)
Inhibition Efficiency (

%)
Control (0.0) -48085015-
0.1 -4753404560.0
0.5 -4702127575.0
1.0 -4651539582.0
5.0 -46211911586.0

Data Interpretation Note: Because the maximum shift in


 across all concentrations is less than 85 mV relative to the blank, 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole is classified as a mixed-type inhibitor . It retards both the anodic dissolution of iron and the cathodic evolution of hydrogen, with a slight anodic predominance[1].

Adsorption Isotherm Modeling

Mechanism I 2-(3-nitrophenyl)- 4,5-dihydro-1H-imidazole (Neutral) H Protonated Imidazoline (Cationic Species) I->H Protonation (pH < 2) M Mild Steel Surface (Fe d-orbitals) I->M Chemisorption (Donor-Acceptor) H->M Physisorption (Electrostatic)

Adsorption pathways of the imidazoline inhibitor onto the mild steel surface.

The adsorption of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole onto mild steel obeys the Langmuir adsorption isotherm , expressed mathematically as:



Where


 is the inhibitor concentration, 

is the degree of surface coverage (

), and

is the equilibrium constant of the adsorption process. The high

typically observed for nitrophenyl-imidazolines confirms strong spontaneous adsorption, driven by the synergistic physisorption of the protonated ring and chemisorption of the aromatic

-electrons and heteroatoms[1].

References

1.[1] Inhibition of Mild Steel Corrosion in the Presence of p-Nitrophenyl-2-Imidazoline. AMPP (Association for Materials Protection and Performance). 1 2.[2] Characterization, Isolation and Performance Characteristics of Imidazolines: Part II Development of Structure - Activity Relationships. NACE CORROSION / OnePetro. 2 3.[3] THEORETICAL CALCULATION AND EXPERIMENT STUDY ON CORROSION INHIBITION MECHANISM OF IMIDAZOLINE DERIVATIVES. Petroleum Processing and Petrochemicals. 3

Sources

Method

preparation of metal complexes using 2-(3-nitrophenyl) imidazoline ligands

Executive Summary This guide details the synthesis, metallation, and characterization of 2-(3-nitrophenyl)imidazoline (3-NPI) ligands. Imidazoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, metallation, and characterization of 2-(3-nitrophenyl)imidazoline (3-NPI) ligands. Imidazoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting significant


-adrenergic and antimicrobial activity. The incorporation of a 3-nitro group enhances the ligand's electronic acceptor properties, influencing the redox potential of subsequent metal complexes—a critical parameter for anticancer metallodrugs (e.g., Pt, Ru) and antimicrobial agents (e.g., Cu, Zn).

Part 1: Ligand Synthesis (The Foundation)

The synthesis of the 2-(3-nitrophenyl)imidazoline ligand is the critical rate-limiting step. While oxidative condensation of aldehydes is possible, the catalytic cyclization of nitriles with ethylenediamine is preferred for its atom economy and scalability.

Protocol A: Thioacetamide-Catalyzed Cyclization

Rationale: Thioacetamide releases


 in situ, which acts as a nucleophilic catalyst to activate the nitrile group, facilitating the attack by ethylenediamine.

Reagents:

  • 3-Nitrobenzonitrile (1.0 equiv)

  • Ethylenediamine (EDA) (4.0 equiv) – Acts as both reactant and solvent.

  • Thioacetamide (0.1 equiv) – Catalyst.

Step-by-Step Workflow:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-nitrobenzonitrile in 40 mmol of ethylenediamine.

  • Activate: Add 1 mmol of thioacetamide.

  • Reflux: Connect a reflux condenser and heat the mixture to 100–110°C (oil bath) for 4–6 hours. Monitor reaction progress via TLC (Eluent:

    
     9:1).
    
  • Quench: Cool the reaction mixture to room temperature (RT) and pour onto crushed ice (approx. 100 g).

  • Extraction: Extract the aqueous suspension with

    
     (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from cyclohexane or ethanol/water to obtain pale yellow crystals.

Yield Expectation: 85–92% Melting Point: 140–142°C (Verify against literature standards).

Visualization: Ligand Synthesis Pathway

LigandSynthesis Start 3-Nitrobenzonitrile + Ethylenediamine Catalyst Catalyst Addition (Thioacetamide) Start->Catalyst Mix Intermediate Thioimidate Intermediate Catalyst->Intermediate H2S activation Cyclization Cyclization & NH3 Release Intermediate->Cyclization Nucleophilic Attack Product 2-(3-Nitrophenyl) imidazoline Cyclization->Product -NH3, Reflux

Caption: Figure 1. Catalytic cycle for the conversion of nitrile to imidazoline via in situ H2S generation.

Part 2: Metal Complexation Protocols

The coordination chemistry of 3-NPI is dominated by the imine nitrogen (


)  of the imidazoline ring. The 3-nitro group is generally non-coordinating due to steric hindrance and poor basicity, but it strongly influences the Lewis basicity of the donor nitrogen via electron withdrawal.
Protocol B: General Metallation (Cu, Zn, Ni)

Target Stoichiometry:


 (Octahedral or Distorted Tetrahedral).

Reagents:

  • Metal Salt:

    
     (where M = Cu, Zn, Ni).
    
  • Ligand: 2-(3-nitrophenyl)imidazoline (3-NPI).

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 2.0 mmol of 3-NPI in 20 mL of hot absolute ethanol.

  • Metal Solution: Dissolve 1.0 mmol of the metal chloride salt in 10 mL of ethanol.

  • Complexation: Add the metal solution dropwise to the stirring ligand solution.

    • Observation: Immediate color change or precipitation often occurs (e.g., Green/Blue for Cu, White for Zn).

  • Reflux: Heat the mixture at reflux (78°C) for 3 hours to ensure thermodynamic product formation.

  • Isolation: Cool to RT. If precipitate forms, filter directly. If not, reduce volume to ~5 mL on a rotary evaporator and induce precipitation with cold diethyl ether.

  • Washing: Wash the precipitate with cold ethanol (

    
     mL) followed by ether.
    
  • Drying: Vacuum dry at 50°C for 12 hours.

Protocol C: Platinum(II) Complexation (Anticancer Focus)

Target: cis-[Pt(3-NPI)


Cl

] or [Pt(3-NPI)Cl

]

depending on conditions. Note: Requires

and aqueous/organic interface or mixed solvent.
  • Dissolve

    
     (1 mmol) in minimal water (5 mL).
    
  • Dissolve 3-NPI (2 mmol) in Acetone/Water (1:1).

  • Stir in the dark at 40°C for 24 hours.

  • Yellow/Orange precipitate forms. Filter and wash with water, then ethanol.

Data Summary: Typical Complex Properties
Metal CenterPrecursor SaltStoichiometry (M:L)Expected GeometryColorPrimary Application
Copper(II)

1:2Distorted OctahedralGreen/BlueAntimicrobial / Nuclease Activity
Zinc(II)

1:2TetrahedralWhite/ColorlessLewis Acid Catalysis / Fluorescence
Nickel(II)

1:2OctahedralLight GreenMagnetic Materials
Platinum(II)

1:2Square PlanarYellowCytotoxicity (DNA binding)
Visualization: Metallation Workflow

Complexation LigandPrep Ligand Solution (EtOH, 60°C) Mixing Dropwise Addition (Stirring) LigandPrep->Mixing MetalPrep Metal Salt Solution (MCl2 in EtOH) MetalPrep->Mixing Reflux Reflux (3h, 78°C) Thermodynamic Control Mixing->Reflux Precipitation Precipitation (Cooling / Ether) Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration FinalComplex Metal Complex [M(3-NPI)2Cl2] Filtration->FinalComplex

Caption: Figure 2. General workflow for the synthesis of transition metal complexes with 3-NPI.

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic markers.

1. Infrared Spectroscopy (FT-IR)

  • Imine (

    
    ) Stretch:  The free ligand shows a strong band at ~1610–1620 
    
    
    
    . Upon coordination to a metal center, this band typically shifts to lower frequencies (1580–1600
    
    
    ) due to the reduction of bond order from
    
    
    -donation (
    
    
    ).
  • Nitro (

    
    ) Stretch:  Asymmetric (~1530 
    
    
    
    ) and symmetric (~1350
    
    
    ) stretches usually remain unchanged, confirming the nitro group is not involved in coordination.

2.


 NMR Spectroscopy (for diamagnetic Zn, Pt) 
  • N-H Proton: The imidazoline N-H signal (broad singlet, ~7.0–8.0 ppm) often shifts downfield upon coordination due to the inductive effect of the metal center on the ring.

  • Ring Protons: Protons adjacent to the coordination site will exhibit slight chemical shift variations.

3. UV-Vis Spectroscopy

  • Ligand Field Transitions: Cu(II) complexes will display d-d transitions in the visible region (600–800 nm), characteristic of their geometry (e.g., broad band for Jahn-Teller distorted octahedral).

  • Charge Transfer: High-intensity bands in the UV region (<400 nm) correspond to Ligand-to-Metal Charge Transfer (LMCT).

Part 4: Biological Application Notes (Drug Development)

The 2-(3-nitrophenyl)imidazoline scaffold is highly relevant for drug discovery.

  • Mechanism of Action: The planar aromatic system facilitates DNA intercalation , while the imidazoline ring can interact with the minor groove.

  • Redox Activity: The nitro group (

    
    ) can undergo enzymatic reduction to hydroxylamines or amines in hypoxic tumor environments, serving as a "bioreductive switch" to activate cytotoxicity selectively in cancer cells.
    
  • ROS Generation: Copper complexes of 3-NPI are potent generators of Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to oxidative DNA damage in bacteria.

Visualization: Biological Mechanism

BioMechanism cluster_pathways Cytotoxicity Pathways Complex Metal Complex [M(3-NPI)2] CellEntry Cellular Uptake (Passive/Active) Complex->CellEntry Target Target Binding CellEntry->Target DNA DNA Intercalation (Pt, Ru) Target->DNA Bind ROS ROS Generation (Cu, Fe) Target->ROS Redox Cycling NitroRed Nitro Reduction (Hypoxia) Target->NitroRed Enzymatic Apoptosis Apoptosis / Cell Death DNA->Apoptosis ROS->Apoptosis NitroRed->Apoptosis

Caption: Figure 3. Proposed pharmacological mechanisms of action for 3-NPI metal complexes.

References

  • Imidazoline Synthesis: Dash, B., et al. "Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines." Tetrahedron Letters, 2007. Link

  • Coordination Chemistry: E.C. Constable. "Coordination chemistry of 2,2'-biimidazole and its derivatives." Advances in Inorganic Chemistry, 1989. Link

  • Biological Activity (Cu/Ni): Al-Amiery, A.A., et al. "Synthesis and antimicrobial activity of some novel 2-substituted benzimidazoles and their metal complexes." Bioinorganic Chemistry and Applications, 2012. Link

  • Nitro-Ligand Bioactivity: Gonzalez-Caballero, D., et al. "Crystal structure and biological activity of 2-(3-nitrophenyl)-1H-benzimidazole complexes." Acta Crystallographica E, 2026. Link

  • General Protocol: "Synthesis of Imidazolines from Nitriles and Ethylenediamine." Organic Syntheses, Coll. Vol. 3, p.394. Link

Application

Application Note: Precision Solvent Engineering for Dihydro-1H-imidazole Scaffolds

Topic: Solvent Selection for the Synthesis of Dihydro-1H-imidazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for the Synthesis of Dihydro-1H-imidazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Solubility-Dehydration Paradox

The synthesis of dihydro-1H-imidazoles (2-imidazolines) represents a critical juncture in medicinal chemistry, serving as the core pharmacophore for adrenergic receptors (e.g., Clonidine, Naphazoline) and a precursor to N-heterocyclic carbene (NHC) ligands.

For the process chemist, this scaffold presents a "Solubility-Dehydration Paradox." The classical formation—condensation of carboxylic acids with 1,2-diamines—requires high temperatures (>150°C) and water removal to drive the equilibrium toward cyclization (Le Chatelier’s principle). However, the polar ionic intermediates (diamine salts) are often insoluble in the non-polar solvents (toluene/xylene) best suited for azeotropic water removal. Conversely, polar solvents that dissolve the reactants (ethanol, water) often trap the reaction at the open-chain amide stage or inhibit dehydration.

This guide provides a rational framework for solvent selection, contrasting Classical Azeotropic Dehydration with Modern Oxidative Cyclization , ensuring high yields and reproducibility.

Mechanistic Basis for Solvent Selection

To select the correct solvent, one must understand the rate-limiting step of the specific pathway chosen.

Pathway A: Condensation (Carboxylic Acids/Nitriles)
  • Mechanism: Nucleophilic attack

    
     Amide formation 
    
    
    
    Cyclodehydration (Rate Limiting) .
  • Solvent Requirement: High boiling point to overcome the activation energy of ring closure; ability to remove water (azeotrope).

  • Ideal Solvents: Toluene, Xylene, Chlorobenzene (Process Scale); PEG-400 (Green Scale).

Pathway B: Oxidative Cyclization (Aldehydes)
  • Mechanism: Imine formation

    
     Aminal formation 
    
    
    
    Oxidative Dehydrogenation .
  • Solvent Requirement: High solubility for oxidants (NBS, Iodine); polarity to stabilize the transition state.

  • Ideal Solvents: Ethanol, Water,

    
    -Butanol.
    
Visualization: Reaction Pathways and Solvent Influence[1]

G Substrate Substrate Selection Acid Carboxylic Acid + Diamine Substrate->Acid Aldehyde Aldehyde + Diamine Substrate->Aldehyde Amide Intermediate: Mono-Amide Acid->Amide Fast (<100°C) Aminal Intermediate: Aminal Aldehyde->Aminal RT, Fast Dehydration Step: Cyclodehydration (Requires -H2O) Amide->Dehydration Rate Limiting High Temp Needed Oxidation Step: Oxidation (Requires NBS/I2) Aminal->Oxidation Mild Temp Product Dihydro-1H-imidazole (Imidazoline) Dehydration->Product Toluene/Xylene (Dean-Stark) Oxidation->Product Ethanol/Water (Green Route)

Figure 1: Mechanistic divergence dictates solvent choice. Pathway A requires non-polar azeotropes; Pathway B favors polar protic media.

Comparative Solvent Analysis Matrix

The following table synthesizes data regarding yield efficiency, green metrics, and operational constraints.

Solvent ClassSpecific SolventBoiling Point (°C)Key AdvantageKey LimitationRecommended For
Aromatic Hydrocarbon Toluene 110.6Excellent azeotrope with water; drives dehydration.Poor solubility of diamine salts; requires high heat.Scale-up of acid/nitrile condensation.
Polar Protic (Green) Ethanol 78.4High solubility of reactants; Green/Sustainable.Cannot drive thermal dehydration of acids (temp too low).Oxidative synthesis from aldehydes.
Neoteric/Green PEG-400 >200 (dec)High thermal stability; Recyclable; Dissolves salts.High viscosity; difficult workup (extraction needed).Solvent-free or microwave-assisted protocols.[1][2][3]
Aqueous Water 100.0"On-water" acceleration; Zero VOCs.Product inhibition in dehydration reactions.Iodine-mediated synthesis from aldehydes.[4][5][6]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Azeotropic Dehydration

Application: Synthesis from Carboxylic Acids or Esters. Why this works: This method uses Toluene to physically remove water from the reaction matrix, pushing the equilibrium to the right (Le Chatelier's Principle) despite the initial insolubility of the diamine salt.

Reagents:

  • Carboxylic Acid (1.0 equiv)[7][8]

  • Ethylenediamine (1.2 - 1.5 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst (Optional):

    
    -Toluenesulfonic acid (PTSA) (5 mol%)
    

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the carboxylic acid (e.g., 10 mmol) and Toluene (50 mL).

  • Amine Addition: Add Ethylenediamine (12-15 mmol) dropwise at room temperature. Note: An exotherm and precipitation of the ammonium salt will occur. This is normal.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C).

    • Observation: The solid salt will slowly dissolve as it converts to the amide and then cyclizes. Water will collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 6–12 hours). Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).

  • Workup:

    • Cool to room temperature.[4]

    • Wash with 10%

      
       (aq) to remove unreacted acid.
      
    • Wash with Brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Recrystallization: Usually from Hexanes/EtOAc or Cyclohexane.

Protocol B: Green Oxidative Cyclization

Application: Synthesis from Aldehydes (Mild Conditions). Why this works: Instead of forcing a difficult dehydration, this route forms the ring under mild conditions using an oxidant (NBS or


) in a green solvent (Ethanol or Water).

Reagents:

  • Aldehyde (1.0 equiv)[7]

  • Ethylenediamine (1.1 equiv)

  • Oxidant: N-Bromosuccinimide (NBS) (1.0 equiv) OR Iodine (

    
    ) (1.25 equiv) + 
    
    
    
    (3 equiv).
  • Solvent: Ethanol or

    
    -Butanol.
    

Workflow:

  • Imine Formation: In a flask, mix Aldehyde (10 mmol) and Ethylenediamine (11 mmol) in Ethanol (30 mL). Stir at 0°C for 15 minutes.

  • Oxidant Addition:

    • If using NBS: Add NBS (10 mmol) portion-wise over 10 minutes.

    • If using Iodine: Add

      
       followed by 
      
      
      
      .[4][5]
  • Reaction: Allow to warm to room temperature and stir for 1–3 hours.

    • Mechanism:[9][6][10][11][12][13] The diamine forms an aminal, which is then oxidized to the imidazoline.

  • Quench:

    • For NBS: Add dilute

      
       solution.
      
    • For Iodine: Add saturated

      
       (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).
      
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Purification: Flash column chromatography (usually DCM:MeOH:NH3 systems).

Troubleshooting & Optimization Logic

Use this decision tree to resolve common synthetic failures.

DecisionTree Problem Problem: Low Yield / No Reaction CheckSM Is Starting Material a Carboxylic Acid? Problem->CheckSM AcidYes Yes CheckSM->AcidYes AcidNo No (Aldehyde) CheckSM->AcidNo TempCheck Is Reflux Temp > 110°C? AcidYes->TempCheck OxidantCheck Check Oxidant Stoichiometry (NBS/I2 must be fresh) AcidNo->OxidantCheck Solubility Is Intermediate Precipitating? TempCheck->Solubility Yes (Toluene used) DeanStark Ensure Water Removal (Dean-Stark / Mol Sieves) TempCheck->DeanStark No (Ethanol used) SwitchSolvent Switch to Xylene or Add Co-solvent (DMF) Solubility->SwitchSolvent Yes SideProduct Over-oxidation to Imidazole? OxidantCheck->SideProduct ReduceOx Reduce Oxidant Load Control Temp < 25°C SideProduct->ReduceOx Yes

Figure 2: Troubleshooting logic flow for imidazoline synthesis.

Critical Optimization Notes:
  • The "Sticky" Intermediate: In Toluene protocols, the mono-amide intermediate often oils out or sticks to the flask walls. Do not stop stirring. Use a mechanical stirrer if scale >50g. The oil will eventually redissolve and cyclize as water is removed.

  • Over-oxidation: When using the Aldehyde/NBS route (Protocol B), strictly control temperature. Excess heat or oxidant will convert the dihydro-imidazole (imidazoline) into a fully aromatic imidazole.

  • Green Alternative for Acids: If Toluene is restricted, use PEG-400 at 140°C. The product can be extracted with ether, leaving the PEG and salt byproducts behind.

References

  • Review of Imidazoline Synthesis: Anderson, W. K., & Core, T. S. (1990). Synthesis of 2-substituted-2-imidazolines. Source: Journal of Pharmaceutical Sciences.

  • Green/Oxidative Protocol (Aldehydes): Bai, G. Y., Xu, K., Chen, G. F., Yang, Y. H., & Li, T. Y. (2011).[4][6] A mild, environmentally friendly, and efficient process enables the synthesis of 2-imidazolines in high yield by reaction of aldehydes with ethylenediamine.[4][6] Source: Synthesis.[1][2][4][5][6][8][10][12][14][15][16]

  • NBS Mediated Synthesis: Ishihara, M., & Togo, H. (2007).[4] An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines with tert-Butyl Hypochlorite. Source: Synthesis.[1][2][4][5][6][8][10][12][14][15][16]

  • Microwave/Solvent-Free Protocol: Mohammadpoor-Baltork, I., & Abdollahi-Alibeik, M. (2003).[2] Microwave-Assisted Facile and Convenient Synthesis of Imidazolines. Source: Bulletin of the Korean Chemical Society.

  • Mechanism of Amide/Imidazoline Formation: Nakajima, N., & Ubukata, M. (2002). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Source: Bioconjugate Chemistry.

Sources

Method

Application Note: Biological Characterization of Nitrophenyl Imidazoline Derivatives

Abstract Nitrophenyl imidazoline (NPI) derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting high affinity for Imidazoline receptors (I-receptors) and -adrenergic receptors ( -AR) . Di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrophenyl imidazoline (NPI) derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting high affinity for Imidazoline receptors (I-receptors) and


-adrenergic receptors (

-AR)
. Differentiating between these targets is the primary challenge in developing NPIs for therapeutic applications such as analgesia, neuroprotection, or hypertension.

This guide provides a rigorous, field-proven workflow for the biological profiling of NPIs. Unlike generic assay guides, this protocol emphasizes the "Masking Strategy" required to isolate specific receptor populations in native tissue and details the functional validation of G-protein coupling.

Introduction: The Selectivity Challenge

The imidazoline core is "promiscuous," often binding with high affinity to both I-receptors (I1, I2, I3) and


-ARs due to structural homology in the ligand-binding pockets.
  • 
    -ARs:  G-protein coupled receptors (GPCRs) mediating hypotension and sedation.
    
  • I2 Receptors: Non-GPCR sites (often located on monoamine oxidase B or allosteric sites) associated with analgesia and glial modulation.

Critical Insight: A common failure mode in NPI development is assuming selectivity based on a single assay. A "clean" I2 ligand must demonstrate high affinity for I2 and low affinity (or lack of functional efficacy) at


-ARs to avoid cardiovascular side effects.
Workflow Overview

The following diagram illustrates the logical progression from synthesis to lead candidate selection.

Workflow Synth NPI Synthesis Screen Primary Screen: Radioligand Binding Synth->Screen Crude Purity >95% Select Selectivity Check: I2 vs α2-AR Screen->Select Ki < 100 nM Func Functional Validation: [35S]GTPγS Select->Func Selectivity Ratio > 100x Lead Lead Candidate Func->Lead Efficacy Confirmed

Figure 1: Critical path for NPI characterization. Note the strict selectivity gate before functional investment.

Protocol A: Membrane Preparation (The Foundation)

Data quality starts here. Imidazoline binding sites are sensitive to ionic strength and wash procedures.

Objective: Isolate membranes from Rat Cerebral Cortex (rich in I2) or transfected CHO cells (


 control).
Materials
  • Tissue: Male Wistar rat cerebral cortex (fresh or frozen -80°C).

  • Buffer A (Lysis): 5 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Buffer B (Storage/Binding): 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Protease Inhibitor Cocktail: (e.g., PMSF 0.1 mM, Aprotinin).

Step-by-Step Methodology
  • Homogenization: Thaw tissue in 10 volumes of ice-cold Buffer A . Homogenize using a Polytron (setting 6, 2 x 10 sec).

    • Expert Note: Do not over-homogenize; heat generation destroys I2 sites.

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.

  • Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Buffer A . Repeat Centrifugation 2.

    • Why? This wash removes endogenous imidazoline-like substances (agmatine) that interfere with binding.

  • Final Resuspension: Resuspend final pellet in Buffer B to a protein concentration of ~1–2 mg/mL. Aliquot and store at -80°C.

Protocol B: Radioligand Competition Binding (The Screen)

This protocol uses the "Masking Strategy" to distinguish I2 sites from


 sites in the same tissue.
Experimental Design Table
ParameterAssay 1:

-AR Profiling
Assay 2: I2-Receptor Profiling
Radioligand [³H]RX821002 (Antagonist) or [³H]Clonidine[³H]2-BFI (Specific for I2)
Concentration 1–2 nM (

equivalent)
1–2 nM
Non-Specific Def. 10 µM Phentolamine10 µM Idazoxan
Masking Agent None10 µM Adrenaline (Blocks

)
Incubation 60 min @ 25°C45 min @ 25°C
Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Vol 250 µL):

    • 25 µL Test Compound (NPI derivative,

      
       to 
      
      
      
      M).
    • 25 µL Masking Agent (Buffer for Assay 1; Adrenaline for Assay 2).

    • 25 µL Radioligand .[1]

    • 175 µL Membrane Suspension (approx. 200 µg protein).

  • Equilibrium: Incubate according to the table above.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: 3 x 3 mL ice-cold Buffer B.

  • Detection: Liquid scintillation counting.

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

  • Success Criterion: A selective I2 ligand should have

    
     nM and Selectivity Ratio (
    
    
    
    ) > 100.

Protocol C: [³⁵S]GTP S Functional Assay

Binding proves affinity; this assay proves activity. Essential to determine if your NPI is an agonist, antagonist, or neutral at


-ARs.

Context: I2 receptors are generally not G-protein coupled. Therefore, significant GTP


S binding indicates off-target 

activation
(undesirable for pure I2 ligands) or confirms efficacy if developing an

agonist.
Materials
  • Ligand: [³⁵S]GTP

    
    S (1250 Ci/mmol).
    
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP (Critical: GDP levels tune the basal noise).

  • Membranes: CHO-

    
     membranes preferred over tissue for cleaner signal.
    
Procedure
  • GDP Pre-incubation: Incubate membranes (10 µ g/well ) in Assay Buffer with 10 µM GDP for 20 min at 25°C.

    • Mechanism:[2] This pushes G-proteins into the inactive (GDP-bound) state, priming them for agonist-induced exchange.

  • Compound Addition: Add NPI derivative (

    
     for single-point screen, or dose-response).
    
    • Control: Add 10 µM UK-14,304 (Full Agonist) for 100% stimulation reference.

  • Radioligand: Add [³⁵S]GTP

    
    S (0.1–0.3 nM final).
    
  • Incubation: 60 min at 30°C.

  • Filtration: Harvest onto GF/B filters.

Interpretation
  • Agonist: Increases binding >20% above basal.

  • Inverse Agonist: Decreases binding below basal.

  • Antagonist: No effect alone, but blocks UK-14,304 response (requires separate inhibition mode run).

Mechanism Visualization: The Masking Strategy

The following diagram explains why the "Masking Agent" (Adrenaline) is non-negotiable when using rat cortex tissue.

Masking cluster_Receptors Receptor Population Ligand [3H]2-BFI (Radioligand) I2 I2 Receptor (Target) Ligand->I2 Binds High Affinity Alpha2 α2-Adrenoceptor (Off-Target) Ligand->Alpha2 Binds Moderate Affinity Tissue Rat Cortex Membrane (Contains Mixed Receptors) Mask Adrenaline (10 µM) (Masking Agent) Mask->I2 No Binding Mask->Alpha2 BLOCKS Site

Figure 2: Adrenaline saturates


 sites, forcing the radioligand to bind only to I2 sites, ensuring accurate 

calculation.

Troubleshooting & Expert Tips

High Non-Specific Binding (NSB)
  • Cause: NPIs are lipophilic (nitrophenyl group). They stick to plastic and filters.

  • Solution: Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour. Add 0.1% BSA to the binding buffer.

"Flat" Displacement Curves
  • Cause: The compound is binding to both I2 and

    
     with equal affinity, or the masking agent degraded.
    
  • Solution: Prepare fresh Adrenaline/Epinephrine immediately before use (it oxidizes rapidly—look for pink discoloration). Use Ascorbic Acid (0.5 mM) in the buffer to stabilize the masking agent.

Solubility Issues
  • Cause: Nitro-derivatives often have poor aqueous solubility.

  • Solution: Dissolve stock in 100% DMSO. Ensure final assay DMSO concentration is <1%. Run a "Vehicle Control" (1% DMSO) to ensure the solvent isn't perturbing the membrane.

References

  • Hudson, A. L., et al. (1999). "Affinity and selectivity of the specific I2-imidazoline receptor ligand [3H]2-BFI." Brain Research Bulletin.

  • Lione, L. A., et al. (1996). "[3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors."[3] European Journal of Pharmacology.

  • Harrison, J. K., et al. (1991). "Molecular characterization of alpha 1- and alpha 2-adrenoceptors." Trends in Pharmacological Sciences.

  • Strange, P. G. (2010). "Use of the GTPgammaS binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors." British Journal of Pharmacology.[4]

  • Li, H., et al. (2015). "Modifying tetramethyl-nitrophenyl-imidazoline with amino acids: design, synthesis, and 3D-QSAR for improving inflammatory pain therapy." Drug Design, Development and Therapy.

Sources

Application

Application Notes and Protocols for the Functionalization of the 3-Nitro Group in Imidazoline Scaffolds

Introduction: The Strategic Importance of the 3-Nitro-Imidazoline Scaffold The imidazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Nitro-Imidazoline Scaffold

The imidazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique stereochemical and electronic properties allow for precise interactions with a variety of biological targets. The introduction of a nitro group at the 3-position of the imidazoline ring dramatically alters its chemical reactivity, opening up a versatile toolkit for synthetic diversification. The strongly electron-withdrawing nature of the nitro group acidifies the N-H proton and activates the scaffold for a range of chemical transformations.[3] This activation makes the 3-nitro-imidazoline scaffold a valuable intermediate for the synthesis of novel pharmaceutical candidates.

This comprehensive guide provides detailed application notes and protocols for the key functionalization strategies of the 3-nitro group in imidazoline scaffolds. We will delve into the synthesis of the 3-nitro-imidazoline precursor, its reduction to the corresponding 3-amino-imidazoline, and explore the potential for nucleophilic substitution reactions. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles and practical considerations to ensure successful implementation in a research and drug development setting.

Part 1: Synthesis of 3-Nitro-Imidazoline Scaffolds

The successful functionalization of the 3-nitro group is predicated on the efficient synthesis of the starting material. Direct nitration of a pre-formed imidazoline ring at the 3-position can be challenging. A more robust and widely applicable strategy involves the nitration of a 1-substituted-2-nitramino-2-imidazoline precursor. This method provides a reliable route to 1-substituted-2-nitrimino-3-nitroimidazolidines.[4][5]

Causality Behind Experimental Choices:

The choice of a nitrating agent is critical. A mixture of nitric acid and acetic anhydride is a potent nitrating system capable of introducing a nitro group onto the nitrogen atom of the imidazolidine ring. Acetic anhydride serves to activate the nitric acid, forming the highly electrophilic acetyl nitrate intermediate. The reaction temperature is maintained at a controlled level to prevent over-nitration and decomposition of the starting material.

Experimental Protocol: Synthesis of 1-Substituted-2-nitrimino-3-nitroimidazolidine

This protocol is adapted from the work of McKay et al. and describes the nitration of a 1-substituted-2-nitramino-2-imidazoline.[4][5]

Materials:

  • 1-Substituted-2-nitramino-2-imidazoline (1.0 eq)

  • Acetic Anhydride (10-15 eq)

  • Fuming Nitric Acid (d = 1.5 g/mL, 5-10 eq)

  • Ice

  • Water

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the 1-substituted-2-nitramino-2-imidazoline in acetic anhydride.

  • Cool the suspension in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the pure 1-substituted-2-nitrimino-3-nitroimidazolidine.

Data Presentation:

Starting MaterialProductTypical Yield (%)
1-(β-Hydroxyethyl)-2-nitramino-2-imidazoline1-(β-Nitroxyethyl)-2-nitrimino-3-nitroimidazolidine~94%
Bis-1-(2-nitramino-2-imidazolinyl)ethaneBis-1-(2-nitrimino-3-nitroimidazolidinyl)ethane84-96%

Table 1: Representative yields for the nitration of 1-substituted-2-nitramino-2-imidazolines. Data adapted from McKay et al.[4][5]

Mandatory Visualization:

Synthesis_of_3_Nitro_Imidazoline start 1-Substituted-2-nitramino-2-imidazoline reagents HNO₃ / Ac₂O 0-5 °C start->reagents product 1-Substituted-2-nitrimino- 3-nitroimidazolidine reagents->product caption Synthesis of 3-Nitro-Imidazoline Precursor

Caption: General scheme for the synthesis of 3-nitro-imidazoline scaffolds.

Part 2: Reduction of the 3-Nitro Group to a 3-Amino Group

The transformation of the 3-nitro group into a 3-amino group is a pivotal step, as the resulting primary amine serves as a versatile handle for a multitude of subsequent functionalizations, including amide bond formation, sulfonylation, and reductive amination. The choice of reducing agent is paramount to ensure high yields and chemoselectivity, particularly in the presence of other reducible functional groups.

Causality Behind Experimental Choices:

Two primary methods are widely employed for the reduction of aromatic and heteroaromatic nitro compounds: catalytic hydrogenation and chemical reduction with metals in acidic media.

  • Catalytic Hydrogenation: This method is often preferred for its clean reaction profile, with water being the only byproduct. Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are highly effective.[5] The choice of solvent and pressure can be optimized to achieve complete reduction. Acetic acid can be a beneficial solvent for the hydrogenation of nitroimidazoles.[5]

  • Chemical Reduction (SnCl₂/HCl): Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for nitro group reduction.[3][6] This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other functionalities sensitive to hydrogenolysis. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium is crucial for the protonation of intermediates and for the reaction to proceed to completion.

Experimental Protocol 1: Catalytic Hydrogenation of 3-Nitro-Imidazoline

Materials:

  • 3-Nitro-imidazoline derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 3-nitro-imidazoline derivative in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-imidazoline derivative.

  • The product can be purified by column chromatography or recrystallization if necessary.

Experimental Protocol 2: Reduction of 3-Nitro-Imidazoline using Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds and can be adapted for 3-nitro-imidazolines.[3][6]

Materials:

  • 3-Nitro-imidazoline derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate for extraction

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the 3-nitro-imidazoline derivative in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate to the solution.

  • If using ethyl acetate, add concentrated HCl and heat the mixture to reflux. If using ethanol, the reaction may proceed at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 3-amino-imidazoline derivative.

Data Presentation:

Reducing AgentSolventTemperatureTypical Reaction TimeKey Considerations
H₂/Pd-CMethanol/EthanolRoom Temperature1-6 hoursPotential for hydrogenolysis of other functional groups.
H₂/Raney NiMethanol/EthanolRoom Temperature2-8 hoursLess prone to causing dehalogenation than Pd/C.
SnCl₂·2H₂O/HClEthanol/EtOAcReflux2-12 hoursRequires careful neutralization and removal of tin salts. Good for substrates with groups sensitive to hydrogenation.[3]
Fe/HCl or Fe/NH₄ClEthanol/WaterReflux1-5 hoursEconomical and effective, but requires filtration of iron salts.

Table 2: Comparison of common reduction methods for nitro groups.

Mandatory Visualization:

Reduction_Workflow cluster_0 Reduction of 3-Nitro-Imidazoline start 3-Nitro-Imidazoline Derivative method1 Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) start->method1 method2 Chemical Reduction (SnCl₂/HCl or Fe/HCl) start->method2 product 3-Amino-Imidazoline Derivative method1->product method2->product caption Workflow for the Reduction of 3-Nitro-Imidazoline

Caption: Key strategies for the reduction of the 3-nitro group.

Part 3: Nucleophilic Substitution of the 3-Nitro Group

The strong electron-withdrawing nature of the nitro group can, in some cases, render the carbon atom to which it is attached sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAAr), with the nitro group acting as a leaving group.[7] While this reaction is well-documented for nitro-activated aromatic systems, its application directly to the non-aromatic imidazoline ring is less common.

Mechanistic Considerations and Field-Proven Insights:

For a classic SNAAr reaction to occur, the aromatic system must be able to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.[7] In an imidazoline, which is a partially saturated ring, the delocalization of this negative charge is not as effective as in a fully aromatic imidazole ring.

Therefore, direct nucleophilic displacement of the 3-nitro group on an imidazoline scaffold is expected to be challenging. A more viable two-step strategy for achieving formal nucleophilic substitution at the 3-position involves:

  • Nucleophilic Aromatic Substitution on a 3-Nitro-Imidazole Precursor: Perform the SNAAr reaction on an appropriately substituted 3-nitro-imidazole, where the aromaticity of the ring facilitates the reaction.

  • Reduction of the Imidazole Ring: Subsequently, reduce the substituted imidazole product to the corresponding imidazoline.

This two-step approach leverages the well-established reactivity of nitro-imidazoles while still providing access to functionalized imidazoline scaffolds.

Hypothetical Protocol: Two-Step Nucleophilic Substitution and Reduction

This protocol is a conceptual workflow based on known reactions of nitro-imidazoles and imidazole reduction.

Step 1: Nucleophilic Substitution on a 3-Nitro-Imidazole

Materials:

  • 1-Substituted-3-nitro-imidazole (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.1-1.5 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

Procedure:

  • In a flame-dried, inert atmosphere (nitrogen or argon) flask, dissolve the 1-substituted-3-nitro-imidazole in the anhydrous solvent.

  • Add the nucleophile portion-wise or as a solution in the same solvent.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (e.g., 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., water, saturated ammonium chloride).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the crude substituted imidazole.

  • Purify by column chromatography.

Step 2: Reduction of the Substituted Imidazole to Imidazoline

The resulting substituted imidazole can then be reduced to the corresponding imidazoline using catalytic hydrogenation under more forcing conditions than those used for nitro group reduction (e.g., higher pressure, different catalyst like PtO₂).

Mandatory Visualization:

SNAr_Pathway cluster_0 Two-Step Functionalization Strategy start 3-Nitro-Imidazole snar Nucleophilic Aromatic Substitution (SNAAr) start->snar + Nucleophile intermediate 3-Substituted-Imidazole snar->intermediate reduction Imidazole Ring Reduction intermediate->reduction [H] product 3-Substituted-Imidazoline reduction->product caption Proposed pathway for formal nucleophilic substitution.

Caption: A two-step approach for formal nucleophilic substitution.

Conclusion and Future Perspectives

The 3-nitro group on the imidazoline scaffold is a versatile functional handle that primarily serves as a precursor to the 3-amino group through well-established reduction methodologies. The resulting 3-amino-imidazoline is a key intermediate for the synthesis of a diverse array of compounds with potential applications in drug discovery. While direct nucleophilic substitution of the 3-nitro group on the imidazoline ring is challenging due to the non-aromatic nature of the scaffold, a two-step sequence involving SNAAr on a corresponding imidazole followed by ring reduction offers a viable alternative.

Future research in this area could focus on the development of novel methods for the direct C-H functionalization of the imidazoline ring, which would provide complementary strategies for scaffold diversification. Additionally, a more in-depth exploration of the reactivity of N-nitro-imidazolines and their potential for unique transformations could unveil new synthetic pathways.

References

  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]

  • Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis. [Link]

  • Lian, P., et al. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials. [Link]

  • McKay, A. F., et al. (1951). PREPARATION AND NITRATION OF 1-SUBSTITUTED-2-NITRAMINO-2-IMIDAZOLINES. Canadian Journal of Chemistry. [Link]

  • Radomski, P. D., et al. (2020). Substituted Imidazoline Synthesis: A Diastereo- and Enantioselective aza-Henry Route to a Human Proteasome Modulator. Organic Letters. [Link]

  • Reyes-Arellano, A., et al. (2016). Synthesis of Azolines and Imidazoles and their Use in Drug Design. Medicinal Chemistry. [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Link]

  • Singha, K., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Suwiński, J., & Świerczek, K. (1996). Ring Transformation Reaction in 4-Nitroimidazoles Following an Attack of Nucleophiles. Chemistry of Heterocyclic Compounds. [Link]

  • The Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • . (n.d.). Nitro Reduction - Common Conditions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole

Welcome to the dedicated technical support guide for the synthesis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Challenge

2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, also known as 2-(3-nitrophenyl)imidazoline, is a valuable heterocyclic compound. The synthesis, most commonly achieved through the condensation of an activated carbonyl precursor or nitrile with ethylenediamine, appears straightforward but is often plagued by issues of low yield, competing side reactions, and purification difficulties.[1][2] This guide provides a structured approach to troubleshooting these problems, grounded in mechanistic understanding and field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low or no yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the synthetic route itself.

  • Pillar 1: Reagent Integrity & Stoichiometry

    • Moisture is the Enemy: The core reaction involves nucleophilic attack and condensation, which are highly sensitive to moisture. Water can hydrolyze starting materials or intermediates. Ensure all reagents are anhydrous and glassware is rigorously dried, preferably oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3]

    • Purity of Starting Materials: The primary starting materials are typically 3-nitrobenzonitrile and ethylenediamine. Impurities in the nitrile can inhibit the reaction, while aged or improperly stored ethylenediamine can contain water and carbonate impurities. Use freshly distilled ethylenediamine and high-purity nitrile.[4]

    • Reagent Ratios: While a 1:1 molar ratio is stoichiometrically correct, an excess of the more volatile component, ethylenediamine, can sometimes be used to drive the reaction to completion. However, a large excess can complicate purification. Start with a ratio of 1:1 to 1:1.2 (nitrile:diamine).

  • Pillar 2: Reaction Conditions

    • Inadequate Thermal Driving Force: The cyclization to form the imidazoline ring requires significant energy to overcome the activation barrier.[5] If using conventional heating, ensure the temperature is high enough (often >150 °C for nitrile-based routes) and that the reaction mixture is heated uniformly.

    • Catalyst Choice & Activity: While some high-temperature condensations can proceed without a catalyst, many protocols utilize a catalyst to facilitate the reaction under milder conditions. Sulfur (S), carbon disulfide (CS₂), or hydrogen sulfide (H₂S) are often used in nitrile-amine condensations to promote the formation of a thioamide intermediate, which then cyclizes more readily.[6] Ensure the catalyst is active and used in the correct loading.

    • Inefficient Heating: Long reaction times at high temperatures can lead to thermal degradation of the product and starting materials. Consider alternative heating methods like microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improve yields by minimizing side product formation.[7]

  • Pillar 3: Work-up and Isolation

    • Product Hydrolysis: 2-Imidazolines are cyclic amidines and can be susceptible to hydrolysis back to the corresponding diamine and carboxylic acid derivative, particularly under harsh acidic or basic work-up conditions.[1] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

    • Product Solubility: The product may be highly soluble in the work-up solvent, leading to losses during extraction. Ensure you are using an appropriate extraction solvent and perform multiple extractions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield reactions.

TroubleshootingWorkflow Start Low / No Yield Reagents Check Reagent Quality Start->Reagents Conditions Evaluate Reaction Conditions Start->Conditions Workup Review Work-up & Isolation Start->Workup Moisture Moisture Contamination? Reagents->Moisture Purity Impure Starting Materials? Reagents->Purity Ratio Incorrect Stoichiometry? Reagents->Ratio Temp Incorrect Temperature? Conditions->Temp Time Suboptimal Reaction Time? Conditions->Time Catalyst Catalyst Inactive/Absent? Conditions->Catalyst Hydrolysis Product Hydrolysis? Workup->Hydrolysis Extraction Inefficient Extraction? Workup->Extraction SolveReagent Solution: - Use anhydrous reagents/solvents - Purify/distill starting materials - Optimize molar ratios Moisture->SolveReagent Purity->SolveReagent Ratio->SolveReagent SolveConditions Solution: - Optimize temperature - Consider microwave heating - Add/replace catalyst (e.g., S, CS₂) Temp->SolveConditions Time->SolveConditions Catalyst->SolveConditions SolveWorkup Solution: - Use mild/neutral work-up - Optimize extraction solvent - Perform multiple extractions Hydrolysis->SolveWorkup Extraction->SolveWorkup Parameters Temp Temperature Yield Yield Temp->Yield +/- SideProducts Side Products Temp->SideProducts + Rate Reaction Rate Temp->Rate + Time Time Time->Yield +/- Time->SideProducts + Catalyst Catalyst Catalyst->Yield + Purity Purity Catalyst->Purity + (lower temp) Catalyst->Rate + Solvent Solvent Solvent->Purity +/- Solvent->Rate +/- Mechanism RCN 3-Nitrobenzonitrile Thioamide Thioamide Intermediate RCN->Thioamide + H₂N-R'-NH₂ + Sulfur (Catalyst) S8 Sulfur (S₈) EDA Ethylenediamine Int1 Tetrahedral Intermediate Thioamide->Int1 Intramolecular nucleophilic attack Product 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole Int1->Product - H₂S H2S H₂S

Sources

Optimization

solubility issues of nitrophenyl imidazolines in organic solvents

Technical Support Center: Troubleshooting Nitrophenyl Imidazoline Solubility Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unpredictable solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitrophenyl Imidazoline Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unpredictable solubility profiles when working with nitrophenyl imidazolines. These compounds are critical pharmacophores in drug development, but their physicochemical properties often create bottlenecks in both synthesis and biological evaluation. This guide synthesizes field-proven insights and authoritative literature to help you overcome these hurdles.

FAQ & Troubleshooting Guide

Q1: Why is my synthesized nitrophenyl imidazoline completely insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A: The root cause lies in the molecular thermodynamics of the crystal lattice. The imidazoline ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=N). When this ring is coupled with a strongly electron-withdrawing nitrophenyl group, the polarization of the molecule increases, leading to a highly rigid, tightly packed intermolecular hydrogen-bonded network. This high lattice energy makes dissolution thermodynamically unfavorable in non-polar or moderately polar solvents[1]. While imidazolines without N1 substituents generally display some solubility in polar solvents, the nitro substitution severely restricts this flexibility[1].

Q2: I have read conflicting reports on the solubility of 2-(3-nitrophenyl)imidazoline and 2-(4-nitrophenyl)imidazoline. Sometimes it dissolves in DMSO easily, and other times it requires heating. Why the inconsistency? A: This is a classic manifestation of polymorphic variation and crude impurity interference. Variations in purity—such as residual ammonium acetate from the cyclization step—or the presence of amorphous versus crystalline forms drastically alter the apparent solubility[2]. Amorphous solids lack a defined crystal lattice, which artificially inflates their initial solubility rate. We highly recommend standardizing your solid state via recrystallization before preparing stock solutions. Pure, crystalline nitrophenyl imidazolines yield a consistent solubility of approximately 25 mg/mL in dimethyl sulfoxide (DMSO)[2].

Q3: How can I improve the solubility for in vivo biological assays without using toxic levels of DMSO? A: If your downstream application cannot tolerate high DMSO concentrations, you must alter the chemical structure to lower the lattice energy. Converting the imidazoline free base into a salt (e.g., hydrochloride or dipropionate) disrupts the planar packing and significantly increases hydrophilicity[1]. Alternatively, synthesizing a zwitterionic derivative by introducing a highly polar alkyl sulfonate or sulfate moiety to the imidazoline core has been proven to drastically enhance water solubility and bioavailability for anticancer and anti-inflammatory evaluations[3].

Quantitative Data: Solubility Profiles of Nitrophenyl Imidazolines

Solvent SystemSolubility ProfileMax Concentration (Approx.)Mechanistic Notes
DMSO (Anhydrous) High~25 mg/mLStrong H-bond acceptor; effectively disrupts the imidazoline crystal lattice[2].
Methanol / Ethanol Moderate2 - 5 mg/mLProtic solvents; moderate H-bond disruption. Heating is often required for complete dissolution.
Ethyl Acetate Low< 1 mg/mLPoor H-bond disruptor. Primarily used as a solvent for recrystallization and washing[4].
Dichloromethane (DCM) Low< 1 mg/mLIneffective for free base. Used only during specific synthetic steps (e.g., with NBSac)[5].
Water (Free Base) Insoluble< 0.1 mg/mLHigh lattice energy prevents aqueous solvation.
Water (HCl Salt) High> 50 mg/mLProtonation of the imidazoline nitrogen creates an ion-dipole interaction with water[1].

Experimental Protocol: Standardized Recrystallization and Stock Preparation

To ensure reproducible solubility, you must employ a self-validating workflow. This protocol standardizes the physical form of your compound before assay use, ensuring that any solubility limits you encounter are intrinsic to the molecule, not an artifact of poor synthesis.

Step 1: Crude Solid Isolation & Washing

  • Action: After the completion of the synthesis (e.g., condensation of nitrobenzaldehyde and ethylenediamine), wash the crude product with cold distilled water to remove water-soluble catalysts or unreacted diamine[4].

  • Validation: Test the pH of the wash filtrate. Continue washing until the pH is neutral (~7.0), confirming the complete removal of basic ethylenediamine.

Step 2: Solvent-Antisolvent Recrystallization

  • Action: Dissolve the crude nitrophenyl imidazoline in a minimal amount of hot Methanol. Slowly add Diethyl Ether (antisolvent) in a 1:1 ratio while cooling the mixture in an ice bath[2].

  • Validation: The solution should initially be clear in hot methanol. If it remains cloudy, filter hot to remove insoluble polymeric impurities. Pure needle-like crystals should form upon the addition of ether.

Step 3: Drying and Purity Verification

  • Action: Isolate the crystals via vacuum filtration and dry in a vacuum oven at 60°C for 12 hours.

  • Validation: Determine the melting point. For example, pure 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole should exhibit a sharp melting point at 240–242 °C[5]. A depressed or broad melting range indicates residual solvent or impurities, requiring a second recrystallization.

Step 4: Stock Solution Preparation

  • Action: Weigh the pure, crystalline solid and dissolve it in anhydrous DMSO to achieve a 25 mg/mL stock solution.

  • Validation: Visually inspect the solution under a strong light source. It must be completely optically clear. If micro-crystals persist, sonicate for 5 minutes at room temperature.

Workflow Visualization

SolubilityWorkflow Start Assess Nitrophenyl Imidazoline Solubility PurityCheck Is the compound crude or pure? Start->PurityCheck Recrystallize Recrystallize (MeOH/Et2O 1:1) PurityCheck->Recrystallize Crude / Amorphous AppCheck Target Application? PurityCheck->AppCheck Pure (>98%) Recrystallize->AppCheck InVitro In Vitro Assays (Cell Culture) AppCheck->InVitro InVivo In Vivo / Aqueous Formulations AppCheck->InVivo DMSOStock Prepare DMSO Stock (~25 mg/mL) InVitro->DMSOStock SaltForm Synthesize HCl or Sulfonate Salt InVivo->SaltForm Precipitation Precipitation upon aqueous dilution? DMSOStock->Precipitation Cosolvent Add Co-solvents (Tween-80 / PEG) Precipitation->Cosolvent Yes

Decision tree for troubleshooting nitrophenyl imidazoline solubility issues.

References

1.[1] "Synthesis, Properties, Chemical Reactivities of 2-Imidazoline", ChemicalBook. URL: 2.[3] "New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking", MDPI. URL: 3.[2] "5-(3-nitrophenyl)-1H-imidazole | 40511-41-9", Benchchem. URL: 4.[4] "An efficient solvent-free synthesis of imidazolines and benzimidazoles using K4[Fe(CN)6] catalysis", ACG Publications. URL: 5.[5] "Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity", PMC. URL:

Sources

Troubleshooting

optimizing reaction temperature for ethylenediamine condensation

Ticket ID: EDA-OPT-2024 Subject: Optimizing Reaction Temperature for Ethylenediamine (EDA) Condensation Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Introduction Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EDA-OPT-2024 Subject: Optimizing Reaction Temperature for Ethylenediamine (EDA) Condensation Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your ethylenediamine (EDA) condensation reaction has resulted in tarry mixtures , low yields , or unexpected oligomers .

EDA is a deceptive nucleophile. While its primary amines are highly reactive, its bifunctional nature creates a competition between thermodynamic cyclization (forming imidazolines/pyrazines) and kinetic polymerization (forming linear polyamines). Temperature is the primary switch that controls this competition.

This guide is structured into three operational modules based on the target pharmacophore.

Module 1: Schiff Base Synthesis (Salen Ligands)

Target:


 Bond Formation (Imine)
Thermal Regime:  Low to Moderate (

)
The Protocol

For the synthesis of Salen-type ligands (e.g., reacting EDA with salicylaldehyde), high temperatures are detrimental. They promote hydrolysis of the imine bond and oxidation of the phenol ring.

Standard Operating Procedure (SOP-SB-01):

ParameterSpecificationRationale
Stoichiometry 1:2 (EDA : Aldehyde)Strict control prevents mono-imine formation.
Solvent Absolute Ethanol (EtOH)Solubilizes reactants but precipitates the product (shift equilibrium).
Temperature Reflux (

) for 1-2 hrs
OR RT for 4 hrs
Reflux overcomes the activation energy for the second imine formation; RT minimizes oxidation.
Atmosphere

or Ar (Recommended)
Prevents EDA carbamate formation with atmospheric

.
Mechanism & Thermal Sensitivity

The reaction proceeds via a hemiaminal intermediate. Water is a byproduct. If the temperature is too high (


), the equilibrium shifts back toward hydrolysis unless water is actively removed, or the amine oxidizes to form dark tars.
Visualization: Salen Reaction Pathway

SalenPathway Reagents EDA + 2 Salicylaldehyde Hemiaminal Hemiaminal (Unstable Intermediate) Reagents->Hemiaminal Nucleophilic Attack MonoImine Mono-Imine (Half-Condensed) Hemiaminal->MonoImine -H2O Salen Salen Ligand (Precipitate) MonoImine->Salen + Aldehyde -H2O Hydrolysis Hydrolysis Reversion (High Water/Temp) Salen->Hydrolysis Excess Heat/H2O

Caption: Step-wise condensation of EDA. Note that reversibility (red dashed line) increases with temperature if water is not removed.

Module 2: Imidazoline Synthesis (Cyclization)

Target: Heterocycle Formation (5-membered ring) Thermal Regime: High (


) or Catalytic
The Challenge

Reacting EDA with carboxylic acids or nitriles to form 2-imidazolines requires forcing conditions. The initial amide bond forms easily, but the second step—ring closure (dehydration) —is entropically disfavored and requires high energy or water removal.

Standard Operating Procedure (SOP-IM-02):

ParameterSpecificationRationale
Stoichiometry 1:1 to 1:1.2 (Acid : EDA)Slight excess of EDA compensates for volatility.
Solvent Toluene/Xylene (Azeotropic)Allows removal of water via Dean-Stark trap.
Temperature Reflux (

)
Required to drive the dehydration cyclization.
Alternative Microwave (

, 10 min)
Rapid heating prevents prolonged exposure to oxidative conditions.
Troubleshooting "The Linear Trap"

A common failure mode is isolating the linear diamide instead of the cyclic imidazoline. This occurs when the reaction temperature is sufficient to form the amide bond (


) but insufficient to drive the cyclization (

).

Data: Temperature vs. Product Distribution

TemperatureMain ProductPhysical State

Salt / No ReactionViscous Liquid / White Solid

Linear Mono-amideWaxy Solid

2-Imidazoline (Target)Crystalline Solid / Oil

Pyrazines / OligomersBlack Tar
Visualization: The Cyclization Barrier

ImidazolineCyclization Start EDA + Carboxylic Acid Amide Linear Amide (Kinetic Trap) Start->Amide Low Temp (<100°C) Amide->Amide Stuck if T too low Transition Cyclization TS (High Energy Barrier) Amide->Transition Heat (>120°C) or Acid Catalyst Product 2-Imidazoline (Thermodynamic Product) Transition->Product -H2O

Caption: The critical thermal threshold lies between the linear amide and the cyclized product. Insufficient heat traps the reaction at the amide stage.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Oxidative Polymerization. Cause: EDA is sensitive to oxidation, especially at high temperatures (


) in the presence of air. It can also form piperazine derivatives or polymerize into polyethylene amines.
Solution: 
  • Degas solvents with Nitrogen/Argon before adding EDA.

  • Lower the temperature and use a catalyst (e.g., NBS or Iodine) to facilitate condensation at room temperature [1].

  • Ensure your EDA is colorless before use. Yellow/brown EDA is already degraded; distill it over KOH before use.

Q2: I am getting low yields of Salen ligand, and no precipitate formed.

Diagnosis: Solubility Equilibrium Issue. Cause: The reaction might be complete, but the product is soluble in hot ethanol. Alternatively, the imine bond hydrolyzed due to water accumulation. Solution:

  • Cool the mixture on an ice bath for 30 minutes.

  • Add a small amount of cold water to force precipitation (Schiff bases are hydrophobic).

  • If that fails, reflux with a Dean-Stark trap to remove the water byproduct, pushing the equilibrium to the right [2].

Q3: The NMR shows a mixture of Imidazoline and Linear Amide.

Diagnosis: Incomplete Cyclization (The "Linear Trap"). Cause: The reaction temperature was not maintained high enough or long enough to cross the dehydration barrier. Solution:

  • Increase solvent boiling point (switch from Ethanol to Toluene or Xylene).

  • Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    -TsOH) to lower the activation energy for cyclization.
Decision Tree: Synthesis Optimization

Troubleshooting Obs Observation Tar Black/Tarry Product Obs->Tar NoPpt No Precipitate (Salen) Obs->NoPpt Mix Mixture of Products Obs->Mix Action1 Action: Use Inert Atm (N2) Distill EDA Tar->Action1 Action2 Action: Ice Bath Add Water NoPpt->Action2 Action3 Action: Increase Temp Use Dean-Stark Mix->Action3

Caption: Rapid triage for common EDA condensation failures.

References

  • Bai, G. Y., et al. (2011).[1][2] "A mild and efficient synthesis of 2-imidazolines."[2] Synthesis, 2011(10), 1599-1603.

  • Besseck, M., et al. (2020). "Ni(salen): Development of a Two-week Introduction to Synthesis and Characterization." Journal of Chemical Education.

  • Ishihara, M. & Togo, H. (2006).[2] "Facile preparation of 2-imidazolines from aldehydes." Synlett, 2006(02), 227-230.[2]

  • ChemicalBook. (n.d.). "N,N'-Bis(salicylidene)ethylenediamine Synthesis."

Sources

Optimization

troubleshooting low conversion rates in imidazoline formation

Technical Support Center: Imidazoline Synthesis Optimization Ticket ID: #IMD-8842 | Status: Open | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The Kinetic vs.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazoline Synthesis Optimization Ticket ID: #IMD-8842 | Status: Open | Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Kinetic vs. Thermodynamic Trap

Low conversion in imidazoline formation is rarely a "reaction failure"; it is almost always a stalled equilibrium . The synthesis of imidazolines from carboxylic acids and 1,2-diamines proceeds through two distinct stages: (1) rapid amidation and (2) slow, endothermic cyclization (dehydration).

Most researchers encountering low yields (>60% conversion) are stuck at the mono-amide intermediate . The activation energy required to close the five-membered ring is significantly higher than that of the initial amide formation. Without aggressive water removal and thermal drive, the system relaxes back to the open-chain amide or proceeds to the thermodynamically stable (and unwanted) diamide byproduct.

This guide provides a diagnostic workflow to identify which thermodynamic or kinetic lever is failing in your specific setup.

Part 1: Diagnostic Workflow

Before altering reagents, trace your process through this decision logic to isolate the failure mode.

DiagnosticTree Start START: Low Imidazoline Conversion CheckWater Is water removal >95% theoretical? Start->CheckWater CheckTemp Is Reaction Temp >180°C? CheckWater->CheckTemp Yes IssueWater ISSUE: Equilibrium Stalling Action: Switch to Dean-Stark or Vacuum stripping CheckWater->IssueWater No CheckVac Is Vacuum/Azeotrope active? CheckTemp->CheckVac Yes IssueTemp ISSUE: Kinetic Barrier Action: Increase Temp or Add Acid Catalyst CheckTemp->IssueTemp No (<160°C) CheckStoich Is Diamine:Acid ratio > 1.1:1? CheckVac->CheckStoich Yes CheckVac->IssueWater No IssueDiamide ISSUE: Diamide Formation Action: Increase Amine Excess (Suppress Side Reaction) CheckStoich->IssueDiamide No (1:1 Ratio) IssueOx ISSUE: Oxidative Degradation Action: Sparge N2 vigorously CheckStoich->IssueOx Product Dark? Success Protocol Optimized IssueOx->Success No

Figure 1: Decision tree for isolating the root cause of low imidazoline conversion. Blue nodes indicate start, Red/Yellow indicate critical failure points.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Thermodynamics & Water Management

Q: My LC-MS shows a massive peak for the amide intermediate (M+18 relative to product). Why isn't the ring closing? A: You are fighting Le Chatelier’s principle. The cyclization step releases a molecule of water. If this water remains in the reaction matrix, it hydrolyzes the imidazoline ring back to the amide almost as fast as it forms.

  • The Fix: You must actively remove water. Simple reflux is insufficient.

    • Azeotropic Distillation: Use Xylene or Toluene with a Dean-Stark trap. Xylene (bp ~140°C) is often too cool for uncatalyzed cyclization; Mesitylene (bp ~164°C) or solvent-free conditions are preferred.

    • Vacuum Stripping: For high-boiling fatty acids, apply vacuum (20–50 mmHg) once the temperature reaches 150°C to rip the water out.

Q: I am running the reaction at 140°C. Is that hot enough? A: Likely not. While the amide forms readily at 140°C, the imidazoline ring closure typically requires temperatures between 180°C and 220°C in the absence of a catalyst [1].

  • The Science: The entropy of activation for the ring closure is unfavorable. High heat is required to overcome the activation energy barrier. If your substrate is heat-sensitive, you must use a catalyst (see Category 3) or microwave irradiation [2].

Category 2: Stoichiometry & Side Reactions

Q: My product is cloudy and solidifies into a waxy mess. What is this impurity? A: This is the "Diamide Trap." You likely used a 1:1 stoichiometric ratio of acid to diamine.

  • Mechanism: Once the mono-amide forms, it has two choices:

    • Cyclize to Imidazoline (Desired).[1][2]

    • React with a second molecule of acid to form a Diamide (Undesired).

  • The Fix: Use a Diamine Excess (1.2 to 1.5 equivalents) . This statistically favors the mono-amide interacting with itself (cyclization) rather than finding another acid molecule. The excess amine can be stripped off under high vacuum at the end of the reaction [3].

Q: Why is my conversion low even with high heat? A: Check for oxidative degradation . At 200°C, amines oxidize rapidly in air, turning the product dark/black and creating complex tars that inhibit crystallization/isolation.

  • The Fix: The reaction must be run under a strict Nitrogen or Argon sparge . The gas flow also assists in carrying water vapor out of the reactor (entrainment).

Category 3: Catalysis[3][4][5]

Q: I cannot exceed 160°C due to substrate stability. How do I force cyclization? A: You need to lower the activation energy using a Lewis or Brønsted acid catalyst.

  • Recommendation: Add 0.1–0.5 wt% of p-Toluenesulfonic acid (p-TsOH) or Titanium(IV) isopropoxide .

  • Solid Acids: For easier purification, use CaO or acid-doped Zeolites. These can be filtered out, avoiding the need for aqueous workup which might hydrolyze your product [4].

Part 3: Mechanistic Visualization

Understanding the competing pathways is critical for control. The diagram below illustrates the "Danger Zone" where Diamide formation competes with Cyclization.

Mechanism Acid Carboxylic Acid (R-COOH) Salt Ammonium Salt Acid->Salt Mix Diamine 1,2-Diamine (NH2-CH2-CH2-NH2) Diamine->Salt Mix Amide Mono-Amide (Intermediate) Salt->Amide 140°C - H2O Imidazoline IMIDAZOLINE (Target) Amide->Imidazoline Cyclization >180°C / Catalyst - H2O (Vacuum) Diamide DIAMIDE (Impurity) Amide->Diamide + Acid (Side Reaction) Low Amine Ratio Imidazoline->Amide Hydrolysis (+ H2O) Water H2O

Figure 2: Reaction pathways showing the competition between cyclization (green) and diamide formation (red).

Part 4: Optimized Experimental Protocol

This protocol is designed to be self-validating : specific checkpoints ensure you do not proceed if the previous step failed.

Reagents:

  • Fatty Acid (e.g., Lauric, Oleic)[3]

  • Diethylenetriamine (DETA) or Ethylenediamine (EDA)

  • Solvent: Xylene (optional, for azeotrope)

Step-by-Step:

  • Charge: Add Fatty Acid (1.0 equiv) to a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet (sparge tube), and a Dean-Stark trap topped with a condenser.

  • Inerting: Purge with N2 for 15 mins.

  • Amine Addition: Heat acid to 60°C (melt). Add Diamine (1.25 equiv) slowly. Exotherm expected.

  • Stage 1 (Amidation): Heat to 140–150°C .

    • Checkpoint: Observe water collection in Dean-Stark. Reaction is generating the amide.[1][2][4][5][6][7][8] Stir for 2 hours.

  • Stage 2 (Cyclization): Increase temperature to 190–210°C .

    • Vacuum Assist: If possible, apply gradual vacuum (down to 20 mmHg) to assist water removal.

    • Checkpoint: Water evolution will slow and then stop. Continue until theoretical water volume is collected (approx. 2 moles H2O per mole of Imidazoline if starting from acid).

  • Stripping: Maintain 180°C and full vacuum for 30 mins to remove excess diamine.

  • Cool Down: Cool to 80°C under N2 before exposing to air to prevent oxidation.

Part 5: Data Summary

Comparison of Reaction Conditions on Conversion

ParameterStandard ThermalVacuum OptimizedMicrowave Assisted (MAOS)
Temperature 160–180°C180–220°C180–200°C
Time 8–12 Hours4–6 Hours5–10 Minutes
Water Removal Passive (Open top)Active (Vacuum/Strip)Flash Evaporation
Typical Yield 65–75%85–95%92–98%
Diamide Impurity High (5–10%)Low (<2%)Minimal (<1%)
Ref. [1][3][2]

References

  • Preparation of Imidazolines . Journal of the American Chemical Society.

  • Ethylenediamine-derived Imidazoline Synthesis Using MAOS (Microwave Assisted Organic Synthesis) Method . AIP Publishing.

  • Process for the manufacture of imidazolines (Patent EP0002943A1) . European Patent Office.

  • Synthesis of fatty imidazolines based on palm fatty acids... through microwave irradiation . ResearchGate.[9]

  • Manufacture of imidazoline compounds (US Patent 4212983) . Google Patents.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole: A Comparative Guide for Structural Verification

Introduction: The Analytical Challenge in Regioisomer Assignment 2-Aryl-4,5-dihydro-1H-imidazoles (commonly known as 2-aryl-2-imidazolines) are privileged scaffolds in medicinal chemistry, frequently serving as alpha-adr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Regioisomer Assignment

2-Aryl-4,5-dihydro-1H-imidazoles (commonly known as 2-aryl-2-imidazolines) are privileged scaffolds in medicinal chemistry, frequently serving as alpha-adrenergic receptor agonists and potent tubulin polymerization inhibitors . In drug development, the precise positioning of substituents on the aryl ring—such as the nitro group in 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (CAS: 31659-42-4) —drastically alters both the electronic topology and the biological affinity of the molecule.

Distinguishing the meta-nitro isomer from its ortho and para counterparts via 1H NMR requires a nuanced understanding of anisotropic deshielding effects and imidazoline ring tautomerization. This guide provides a comprehensive, comparative analysis of these regioisomers to ensure rigorous structural verification.

Experimental Workflow & Self-Validating Protocols

To guarantee spectral integrity, the NMR acquisition must follow a self-validating system where solvent peaks and internal standards confirm the calibration before any structural assignments are made.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL DMSO-d6) B Instrument Tuning (Lock, Shim, Pulse Calibration) A->B C Data Acquisition (400 MHz, 16 Scans, 298 K) B->C D Spectral Processing (Fourier Transform, Phase/Baseline Corr.) C->D E Regioisomer Assignment (Multiplet Analysis & Integration) D->E

Figure 1: Self-validating 1H NMR analytical workflow for imidazoline structural verification.

Step-by-Step Acquisition Methodology
  • Sample Preparation : Dissolve 15–20 mg of the synthesized 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). DMSO is preferred over CDCl
    
    
    
    due to the polarity of the imidazoline system and its ability to stabilize the N-H proton exchange rate.
  • Internal Standardization : Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v. Set the TMS signal to exactly 0.00 ppm. This provides an absolute reference point.

  • Instrument Tuning (Self-Validation) : Lock the spectrometer to the deuterium frequency of DMSO. Shim the magnetic field until the residual DMSO pentet (2.50 ppm) is sharp and symmetrical at its base. Causality check: A broad solvent peak indicates poor shimming, which will artificially obscure the fine meta-couplings of the aromatic protons.

  • Data Acquisition : Acquire the 1H NMR spectrum at 400 MHz (or higher) using a standard single-pulse sequence (zg30), 16 to 32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds at 298 K.

  • Processing : Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure accurate integration values.

Comparative Analysis: 1H NMR Profiles of Nitro-Regioisomers

The diagnostic power of 1H NMR lies in the unique splitting patterns and chemical shifts of the aromatic protons, driven by the strong electron-withdrawing nature (inductive and resonance effects) of the nitro group.

The Imidazoline Ring: A Tautomeric Constant

Across all three isomers, the 4,5-dihydro-1H-imidazole ring exhibits rapid tautomerization of the N-H proton between the two nitrogen atoms at room temperature . This dynamic process makes the two methylene groups (-CH


-CH

-) chemically and magnetically equivalent on the NMR timescale.
  • Observation : A sharp singlet (integrating to 4H) appears at ~3.70 ppm .

  • Causality : If tautomerization were slow (e.g., at low temperatures or in rigidly hydrogen-bonded complexes), these protons would split into complex multiplets (an AA'BB' system). The presence of a singlet validates the unhindered dynamic state of the free base in solution.

Aromatic Signatures: Ortho vs. Meta vs. Para
2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole (The Target)

The meta-substitution creates a highly asymmetric electronic environment.

  • H-2 Proton : Situated exactly between the electron-withdrawing nitro group and the electron-withdrawing imidazoline ring, this proton experiences maximum deshielding. It appears as a distinct narrow triplet (due to meta-coupling,

    
     Hz) shifted far downfield to ~8.60 ppm .
    
  • H-4 & H-6 Protons : Appear as a doublet of doublets or doublet of triplets around 8.20 - 8.30 ppm .

  • H-5 Proton : The least deshielded aromatic proton, appearing as a triplet (

    
     Hz) at ~7.75 ppm .
    
2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole (The Para Alternative)

The para-isomer possesses a


 axis of symmetry, simplifying the aromatic region into a classic AA'BB' pseudo-doublet system.
  • Two distinct doublets (

    
     Hz) appear at ~8.30 ppm  (protons ortho to the nitro group) and ~8.05 ppm  (protons ortho to the imidazoline ring).
    
2-(2-Nitrophenyl)-4,5-dihydro-1H-imidazole (The Ortho Alternative)

The ortho-nitro group introduces severe steric hindrance, forcing the imidazoline ring out of coplanarity with the phenyl ring.

  • This disruption of conjugation reduces the deshielding effect of the imidazoline ring on the aromatic protons. The signals compress into a tighter multiplet range (7.65 - 8.10 ppm ), completely lacking the extreme downfield shift seen in the meta H-2 proton.

Quantitative Data Summary
Structural Feature2-(3-Nitrophenyl) [Meta]2-(4-Nitrophenyl) [Para]2-(2-Nitrophenyl) [Ortho]
Imidazoline -CH2-CH2- ~3.70 ppm (s, 4H)~3.72 ppm (s, 4H)~3.65 ppm (s, 4H)
Imidazoline N-H ~7.0 - 8.0 ppm (br s, 1H)~7.0 - 8.0 ppm (br s, 1H)~7.0 - 8.0 ppm (br s, 1H)*
Aromatic H-2 ~8.60 ppm (t, J = 2 Hz, 1H) ~8.05 ppm (d, J = 8.5 Hz, 2H)- (Substituted)
Aromatic H-3 - (Substituted)~8.30 ppm (d, J = 8.5 Hz, 2H)~8.05 ppm (dd, J = 8, 1.5 Hz, 1H)
Aromatic H-4 ~8.30 ppm (ddd, 1H)- (Substituted)~7.75 ppm (td, 1H)
Aromatic H-5 ~7.75 ppm (t, J = 8 Hz, 1H)~8.30 ppm (d, J = 8.5 Hz, 2H)~7.80 ppm (td, 1H)
Aromatic H-6 ~8.20 ppm (dt, 1H)~8.05 ppm (d, J = 8.5 Hz, 2H)~7.65 ppm (dd, J = 8, 1.5 Hz, 1H)

*Note: N-H proton shifts are highly concentration, solvent, and temperature-dependent.

Structure-Activity Relationship (SAR) Logic

The precise NMR shifts are not just analytical markers; they are direct readouts of the molecule's electronic topology, which dictates its biological efficacy. The extreme deshielding of the H-2 proton in the meta-isomer indicates a highly electron-deficient region, which acts as a strong


-stacking or hydrogen-bond donor site when interacting with target proteins like tubulin or alpha-adrenergic receptors.

SAR_Logic A 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole B Meta-Nitro Group (Inductive/Resonance EWG) A->B C Imidazoline Ring (H-Bond Donor/Acceptor) A->C D Unique Electronic Surface (H-2 Deshielding) B->D C->D E Target Binding (Tubulin / α-Adrenergic) D->E

Figure 2: Logical relationship between regioisomer electronic topology and target binding.

Conclusion

For researchers synthesizing 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole, the 1H NMR spectrum provides a definitive fingerprint. The presence of the highly deshielded H-2 triplet at ~8.60 ppm, combined with the 4H imidazoline singlet at ~3.70 ppm, unequivocally confirms the meta-regioisomer and validates the structural integrity required for downstream drug development assays.

References

  • Title: Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Source: PubMed Central (PMC). URL: [Link]

  • Title: 2-(3-Nitrophenyl)imidazoline (CAS RN: 31659-42-4). Source: CAS Common Chemistry. URL: [Link]

  • Title: Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors. Source: RSC Advances. URL: [Link]

Comparative

FTIR Spectral Analysis of Nitro and Imidazoline Functional Groups: A Comparative Technical Guide

The following guide is structured as a high-level technical resource for analytical scientists, focusing on the vibrational spectroscopy of nitro and imidazoline moieties. Executive Summary In drug development (e.g., nit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical scientists, focusing on the vibrational spectroscopy of nitro and imidazoline moieties.

Executive Summary

In drug development (e.g., nitroimidazole antibiotics) and industrial chemistry (e.g., imidazoline corrosion inhibitors), the precise characterization of nitro (


) and imidazoline (

) functionalities is critical. While Nuclear Magnetic Resonance (NMR) provides structural backbone data, Fourier Transform Infrared Spectroscopy (FTIR) remains the industry standard for rapid functional group verification and reaction monitoring.

This guide objectively compares FTIR performance against Raman spectroscopy for these specific moieties, detailing the spectral "fingerprints" required for identification and providing a self-validating protocol for analyzing complex matrices where these groups often coexist or overlap.

Fundamental Principles & Spectral Fingerprints[1][2][3][4][5][6]

The Nitro Group ( )

The nitro group is an "electron withdrawer" with a high dipole moment, making it exceptionally IR-active. It does not exist as a static double/single bond system but rather as a resonance hybrid.

  • Asymmetric Stretching (

    
    ):  The dominant feature, typically appearing between 1550–1500 cm⁻¹ . In aromatic nitro compounds (like metronidazole), conjugation shifts this band to lower frequencies.
    
  • Symmetric Stretching (

    
    ):  A sharp, secondary band located between 1370–1300 cm⁻¹ .
    
  • C-N Stretching: Often obscured in the fingerprint region but visible near 870–850 cm⁻¹ .

The Imidazoline Ring

Imidazolines are five-membered heterocycles containing an imine (


) bond. They are often synthesized via the cyclization of amides, making the distinction between the precursor amide and the final imidazoline ring a primary analytical objective.
  • Imine Stretching (

    
    ):  The diagnostic band for the ring, found at 1640–1600 cm⁻¹ .
    
  • Ring Vibrations: Skeletal breathing modes appear near 1500–1450 cm⁻¹ , often overlapping with

    
     scissoring.
    
  • Differentiation Challenge: The precursor amide carbonyl (

    
    ) absorbs at ~1650 cm⁻¹ .[1] Successful cyclization is confirmed by the disappearance of the 1650 cm⁻¹ shoulder and the sharpening of the 1610 cm⁻¹ band.
    
Comparative Spectral Data Table
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityKey Interference
Nitro (

)
Asymmetric Stretch1550 – 1500StrongAmide II, Aromatic

Symmetric Stretch1370 – 1300Medium/StrongMethyl

(umbrella)
Imidazoline Imine (

) Stretch
1640 – 1600MediumAmide I (

), Water

Ring Breathing1050 – 1000Weak/MediumPrimary Alcohol

Comparative Analysis: FTIR vs. Raman Spectroscopy

While FTIR is the standard, Raman spectroscopy offers a complementary selection rule (change in polarizability vs. change in dipole).

Performance Matrix
FeatureFTIR (The Standard) Raman (The Alternative) Verdict for Nitro/Imidazoline
Nitro Detection Excellent. The high polarity of

bonds creates intense IR absorption.[2]
Good. Symmetric

stretch is Raman active and very sharp.
FTIR wins for trace detection due to higher sensitivity to polar groups.
Imidazoline Ring Good.

is distinct, but water interference in aqueous corrosion inhibitors is a major issue.
Excellent. The heterocyclic ring vibrations are strong; water is transparent in Raman.Raman wins for in situ aqueous monitoring; FTIR wins for QC of dried powders/oils.
Sample Prep Moderate. Requires KBr pellets or ATR contact.Minimal. Non-contact, through-glass analysis.Raman wins for high-throughput screening.
Cost/Complexity Lower cost; widely available.[3]Higher cost; fluorescence interference is a risk with impure samples.FTIR is more accessible for routine QC.

Experimental Protocol: Dual-Track Analysis

This protocol is designed to be self-validating . If the "Control Check" fails, the subsequent data is invalid.

Track A: Synthesis Monitoring (Amide Imidazoline)

Objective: Confirm cyclization of a fatty acid amide into an imidazoline corrosion inhibitor.

  • Baseline Acquisition: Collect spectrum of the pure starting material (Amide precursor). Note the Amide I peak at ~1650 cm⁻¹.[1]

  • Sampling (ATR Method):

    • Place 10 µL of reaction aliquot on a Diamond ATR crystal.

    • Control Check: Ensure the background energy spectrum shows no residual contamination bands >0.005 Abs.

  • Reaction Monitoring:

    • Scan range: 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 32.

    • Critical Observation: Monitor the ratio of peak heights:

      
      .
      
    • Endpoint: The reaction is complete when the shoulder at 1650 cm⁻¹ vanishes and the 1610 cm⁻¹ peak (

      
      ) maximizes.
      
Track B: Impurity Profiling (Nitro-imidazole Drugs)

Objective: Detect nitro-group integrity in Metronidazole samples.

  • Sample Prep: Grind 5 mg of sample with 200 mg dry KBr (Transmission mode is preferred for resolution of sharp nitro bands).

  • Acquisition:

    • Scan range: 1800–1200 cm⁻¹ (The "Nitro Window").

  • Validation:

    • Identify the Asymmetric

      
       band at ~1535 cm⁻¹.
      
    • Identify the Symmetric

      
       band at ~1368 cm⁻¹.
      
    • Self-Validation: Calculate the intensity ratio

      
      . For pure Metronidazole, this ratio is constant. A deviation >5% indicates matrix interference or degradation (reduction of nitro to amine).
      

Visualization of Workflows

Analytical Decision Logic

The following diagram illustrates the decision process for selecting the correct technique and sampling mode based on the sample matrix.

Technique_Selection Start Start: Sample Characterization Matrix Is the Matrix Aqueous? Start->Matrix Raman Select RAMAN Spectroscopy (Avoids water interference) Matrix->Raman Yes Solid Is the Sample Solid or Oil? Matrix->Solid No Quant Is Quantification Required? Solid->Quant Transmission FTIR Transmission (KBr) (High linearity for Quant) Quant->Transmission Yes (Trace Analysis) ATR FTIR ATR (Diamond/ZnSe) (Rapid Qual/Semi-Quant) Quant->ATR No (Routine ID)

Figure 1: Decision tree for selecting between FTIR and Raman based on sample state and analytical goals.

Imidazoline Synthesis Monitoring Workflow

This diagram depicts the critical spectral shifts monitored during the conversion of amides to imidazolines.

Synthesis_Monitoring Precursor Precursor: Amide (R-CO-NH-R') Reaction Cyclization Reaction (- H2O) Precursor->Reaction Heat/Catalyst Spec_Amide Spectrum: Strong Band @ 1650 cm-1 (C=O) No Band @ 1610 cm-1 Precursor->Spec_Amide FTIR Check Product Product: Imidazoline (Ring Formation) Reaction->Product Spec_Prod Spectrum: Loss of 1650 cm-1 New Band @ 1610 cm-1 (C=N) Product->Spec_Prod FTIR Check

Figure 2: Spectral evolution during imidazoline synthesis. The shift from 1650 cm⁻¹ to 1610 cm⁻¹ is the key indicator.

Expert Insights & Troubleshooting

The "Danger Zone" (1660–1480 cm⁻¹)

Both nitro and imidazoline groups have critical absorptions in this region.

  • Problem: In a complex mixture (e.g., a corrosion inhibitor formulation containing both imidazolines and nitro-based biocides), the Imidazoline

    
     (~1610) and Nitro 
    
    
    
    (~1550) can be bridged by aromatic ring vibrations (~1600/1500).
  • Solution: Use Second Derivative Spectroscopy . By taking the second derivative of the absorbance spectrum, broad overlapping shoulders are resolved into distinct negative peaks, allowing for accurate integration of the individual components.

Water Interference

Nitro groups are often analyzed in biological contexts (hydrated tissues). Water has a scissoring mode at ~1640 cm⁻¹.

  • Impact: This completely masks the Imidazoline

    
     peak and distorts the Nitro 
    
    
    
    .
  • Correction: If Raman is unavailable, use ATR subtraction . Collect a background of pure water on the ATR crystal and subtract it from the sample spectrum before baseline correction.

References

  • Zhang, Z., et al. (2012). "Far-IR and THz Absorption Spectra Studies of Metronidazole, Tinidazole and Ornidazole." Spectroscopy and Spectral Analysis. Link

  • Edwards, J. L., et al. (1985). "The Existence of Imidazoline Corrosion Inhibitors: Infrared Studies." Corrosion.[3][4] Link

  • Coates, J. (2006). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard Reference for Characteristic Frequencies).
  • Smith, E., & Dent, G. (2005). "Modern Raman Spectroscopy: A Practical Approach." Wiley. (Source for Raman vs FTIR selection rules).
  • Researcher, A. (2025). "A novel high-efficient imidazoline derivative corrosion inhibitor... experimental and theoretical studies." NIH PubMed Central. Link(Representative citation for recent imidazoline work).

  • Specac Application Note. "Interpreting Infrared Spectra." Link

Sources

Validation

HPLC method development for purity analysis of imidazolines

Ion-Pairing vs. Charged Surface Hybrid (CSH) Strategies Executive Summary Imidazolines (e.g., Naphazoline, Clonidine, Xylometazoline, Oxymetazoline) represent a unique chromatographic challenge due to their basicity ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Ion-Pairing vs. Charged Surface Hybrid (CSH) Strategies

Executive Summary

Imidazolines (e.g., Naphazoline, Clonidine, Xylometazoline, Oxymetazoline) represent a unique chromatographic challenge due to their basicity (


) and susceptibility to hydrolytic ring opening.

Historically, Ion-Pairing Reversed-Phase Chromatography (IP-RP) has been the "gold standard" for taming the severe peak tailing caused by secondary silanol interactions. However, this approach suffers from poor equilibration, incompatibility with Mass Spectrometry (MS), and complex robustness issues.

This guide compares the traditional IP-RP approach against the modern Charged Surface Hybrid (CSH) Reversed-Phase strategy. We demonstrate that CSH technology offers a superior, MS-compatible alternative that matches or exceeds the peak shape performance of ion-pairing without the associated drawbacks.

Part 1: The Chemistry of the Challenge

To develop a robust method, one must understand the two primary failure modes of imidazoline analysis: Silanol Tailing and Hydrolytic Degradation .

1. The Silanol Trap

At typical chromatographic pH (2–8), imidazolines are fully protonated (positively charged). On standard C18 silica columns, residual silanols (


) act as cation-exchange sites. The positively charged imidazoline interacts strongly with these sites, leading to:
  • Asymmetric peaks (Tailing Factor > 2.0).

  • Retention time shifting.

  • Loss of resolution between closely eluting impurities.

2. Hydrolytic Instability

Imidazolines are chemically unstable. The dihydroimidazole ring can undergo hydrolysis to form an open-chain amide (e.g., N-(2-aminoethyl)-2-naphthylacetamide for Naphazoline).

  • Risk Factor: This reaction is catalyzed by both strong acid and strong base.

  • Implication: Extremely high pH (>10) methods, while useful for suppressing ionization, risk inducing degradation during the analysis. Therefore, acidic conditions are preferred for stability, provided the "Silanol Trap" can be managed.

Part 2: Comparative Methodologies
Method A: Traditional Ion-Pairing (The "Control")

Best for: Legacy QC labs with UV-only detection and established SOPs.

This method uses an anionic surfactant (sulfonate) to "mask" the positive charge of the imidazoline and the stationary phase.

Experimental Protocol:

  • Column: Standard End-capped C18 (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 10 mM Sodium 1-Octanesulfonate .

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Critical Step: The column must be equilibrated for at least 30–60 minutes prior to use to saturate the stationary phase with the ion-pairing reagent.

Mechanism: The sulfonate tail inserts into the C18 phase, while the negative head group forms a neutral ion pair with the imidazoline, preventing silanol interaction.

Method B: Charged Surface Hybrid (The "Challenger")

Best for: R&D, LC-MS applications, and high-throughput environments.

This method utilizes a column with a modified surface carrying a permanent low-level positive charge.

Experimental Protocol:

  • Column: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Critical Step: No special equilibration required. Standard 2-minute re-equilibration between injections.

Mechanism: The positive charge on the particle surface electrostatically repels the protonated imidazoline, effectively shielding it from residual silanols without requiring mobile phase additives.

Part 3: Mechanism of Action Visualization

The following diagram illustrates why Method B (CSH) eliminates tailing without additives.

G cluster_0 Standard C18 (Method A Problem) cluster_1 CSH Technology (Method B Solution) Silanol Silanol (Si-O⁻) Imidazoline1 Imidazoline (+) Silanol->Imidazoline1 Strong Attraction (Causes Tailing) C18_Ligand C18 Ligand C18_Ligand->Imidazoline1 Hydrophobic Retention SurfaceCharge Surface Charge (+) Imidazoline2 Imidazoline (+) SurfaceCharge->Imidazoline2 Electrostatic Repulsion (Prevents Tailing) C18_Ligand2 C18 Ligand C18_Ligand2->Imidazoline2 Hydrophobic Retention

Caption: Figure 1.[2] Mechanism comparison. Left: Silanol attraction causes peak distortion. Right: Surface charge repulsion forces analyte to interact only with hydrophobic ligands.

Part 4: Data Comparison & Performance Metrics

The following table summarizes experimental data comparing Naphazoline HCl analysis using both methods.

MetricMethod A: Ion-Pairing (IP-RP)Method B: CSH-RP (Modern)Analysis
USP Tailing Factor 1.1 – 1.31.0 – 1.2Comparable. CSH achieves symmetry without additives.
Equilibration Time 45–60 mins2–5 minsCSH Wins. IP reagents require long saturation times.
MS Compatibility No (Source contamination)Yes (Volatile buffers)CSH Wins. Critical for impurity identification.
Column Lifetime Moderate (Acidic hydrolysis of bond)High (Hybrid particle stability)CSH Wins. Hybrid particles resist low pH better than silica.
Selectivity Tunable (via IPA conc.)Fixed (Surface chemistry)IP-RP Wins for difficult isomer separations.
Risk of Artifacts High (Ghost peaks from gradient)LowCSH Wins. Cleaner baselines.
Part 5: Decision Framework for Method Development

Use this logic flow to select the appropriate method for your specific imidazoline project.

DecisionTree Start Start: Imidazoline Method Dev Detector Is MS Detection Required? Start->Detector MS_Yes Yes (MS) Detector->MS_Yes MS_No No (UV Only) Detector->MS_No CSH_Route Select CSH C18 / Phenyl-Hexyl (0.1% Formic Acid) MS_Yes->CSH_Route Volatile Mobile Phase Complex_Sep Is separation of structural isomers required? MS_No->Complex_Sep Complex_Sep->CSH_Route No (Standard Purity) IP_Route Select Ion-Pairing (C18 + Octanesulfonate) Complex_Sep->IP_Route Yes (Alter Selectivity)

Caption: Figure 2. Decision tree for selecting the optimal chromatographic strategy based on detection needs and separation complexity.

Part 6: Expert Recommendations
  • Prefer CSH for Purity: For standard purity analysis (API + synthetic impurities), the CSH-C18 method is superior . It is faster, cleaner, and allows for immediate identification of unknown impurities via MS coupling.

  • Watch the pH: Even with CSH columns, maintain pH < 3.0. While CSH works at high pH, imidazolines are prone to base-catalyzed hydrolysis. A low pH (formic acid) mobile phase stabilizes the molecule and maximizes the repulsion effect of the CSH surface.

  • Sample Diluent: Do not dissolve imidazolines in 100% organic solvent. Use the starting mobile phase (e.g., 95% Water / 5% ACN). Dissolving a basic compound in pure organic solvent can lead to "solvent mismatch" peak distortion, even on good columns.

References
  • United States Pharmacopeia (USP). Monograph: Naphazoline Hydrochloride.[3][4][5] USP-NF.[3][4] (Standard for Ion-Pairing protocols).

  • Waters Corporation. Modernization of USP Monographs for Naphazoline Hydrochloride and Pheniramine Maleate Ophthalmic and Nasal Solutions. Application Note 720005938EN. (Source for CSH/Formic Acid protocols).

  • Fountain, K. J., et al. Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation. (Mechanism of surface charge repulsion).[6]

  • Watts, M. M. Imidazoline hydrolysis in alkaline and acidic media.[7] Journal of the American Oil Chemists' Society, 1990. (Data on hydrolytic instability).

Sources

Comparative

Precision CHNS Analysis of Nitrophenyl Imidazoline Derivatives: A Comparative Guide to Matrix-Matched Standards

Nitrophenyl imidazoline derivatives are a critical class of heterocyclic compounds widely utilized in pharmaceutical development for their potent antimicrobial and antihypertensive properties. However, verifying the abso...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrophenyl imidazoline derivatives are a critical class of heterocyclic compounds widely utilized in pharmaceutical development for their potent antimicrobial and antihypertensive properties. However, verifying the absolute purity of these compounds via CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis presents a notorious analytical challenge. The combination of a highly stable imidazoline ring and an oxygen-rich, nitrogen-dense nitro (


) group often leads to incomplete combustion and the formation of refractory nitrogen oxides (

).

As a Senior Application Scientist, I frequently observe laboratories struggling with underestimated nitrogen recoveries when analyzing these derivatives. The root cause usually lies in the calibration strategy. This guide objectively compares the performance of traditional generic standards against Matrix-Matched Nitrophenyl Imidazoline Certified Reference Materials (CRMs), providing a self-validating protocol to ensure uncompromising analytical integrity.

The Analytical Challenge: Combustion Kinetics and Causality

In standard Dumas flash combustion, organic samples are oxidized in an oxygen-rich environment at approximately 1000°C (1)[1]. For generic compounds, this process rapidly yields


, 

, and

(2)[2]. However, nitroaromatics behave differently.

The thermal decomposition of the nitro group prematurely releases oxygen, altering the local stoichiometry and promoting the formation of refractory nitrogen oxides (


) that resist reduction in the copper column (3)[3]. Furthermore, the imidazoline heterocycle is thermally resilient, requiring aggressive oxidation to prevent carbonaceous charring.

When a generic standard like Sulfanilamide is used to calibrate the Thermal Conductivity Detector (TCD), the instrument models its integration parameters on a rapid, uniform gas release profile. When the analyzer subsequently encounters a nitrophenyl imidazoline, the delayed combustion kinetics and altered oxygen demand result in a mismatched integration window, systematically skewing the nitrogen quantification[3]. Matrix-matched standards resolve this by calibrating the TCD response under the exact thermodynamic and kinetic conditions exhibited by the target analyte.

Comparative Performance Data

To demonstrate the efficacy of matrix matching, we analyzed a highly pure synthesized batch of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole (Theoretical Composition: C 56.54%, H 4.75%, N 21.98%). The analysis was performed on a continuous-flow CHNS analyzer using two different calibration standards.

Table 1: CHNS Recovery Comparison (n=5)

ElementTheoretical (%)Generic Standard (Sulfanilamide)DeviationMatrix-Matched CRMDeviation
Carbon (C) 56.5455.82 ± 0.41-0.7256.51 ± 0.12-0.03
Hydrogen (H) 4.754.81 ± 0.08+0.064.76 ± 0.04+0.01
Nitrogen (N) 21.9820.85 ± 0.55-1.1321.95 ± 0.09-0.03

Observation: The generic standard failed to meet the universally accepted ±0.4% accuracy threshold for elemental analysis required by major chemistry journals (4)[4], specifically underestimating nitrogen by over 1%. The Matrix-Matched CRM maintained absolute fidelity, proving that chemical structure dictates combustion behavior.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol acts as a self-validating system. It incorporates a combustion catalyst and a secondary verification step to guarantee that the system is analytically sound before any unknown samples are processed.

Step 1: Sample and Catalyst Preparation

Accurately weigh 2.0 to 3.0 mg of the nitrophenyl imidazoline sample into a high-purity tin capsule. Immediately add ~1.0 mg of Vanadium Pentoxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) powder to the capsule before sealing ().
  • Causality : The tin capsule creates a localized exothermic flash when exposed to the oxygen dose. ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     acts as a powerful oxidizing flux, ensuring the complete destruction of the resilient imidazoline ring and preventing carbon trapping.
    
Step 2: Matrix-Matched Calibration

Prepare a 5-point calibration curve using the Matrix-Matched Nitrophenyl Imidazoline CRM, spanning 1.0 mg to 5.0 mg. Run the standards through the CHNS analyzer.

  • Causality : By spanning the expected sample weight with a structurally identical CRM, the TCD response factor is linearized specifically for the gas release kinetics of nitroaromatic heterocycles.

Step 3: System Validation (The "Self-Check")

Before analyzing the unknowns, run a secondary, independent nitroaromatic standard (e.g., 4-Nitroaniline) as a sample.

  • Causality : If the secondary standard yields a result within ±0.4% of its theoretical value[4], the calibration curve and reduction column efficiency are empirically validated. If it fails, the copper reduction column may be exhausted by excessive

    
     and must be replaced.
    
Step 4: Analysis and Integration

Process the prepared samples. Ensure the TCD integration software is set to dynamic baseline tracking to account for the slightly broadened nitrogen peak characteristic of nitro-group reduction.

Workflow Visualization

The following diagram illustrates the critical divergence in analytical outcomes based on the chosen calibration logic.

G A Nitrophenyl Imidazoline Sample Preparation B Addition of V2O5 Combustion Catalyst A->B C Flash Combustion (1000°C) O2 Enriched B->C D1 Generic Calibration (Sulfanilamide) C->D1 Traditional Route D2 Matrix-Matched CRM (Nitroaromatic) C->D2 Optimized Route E1 Underestimated N% (Kinetics Mismatch) D1->E1 E2 Accurate CHNS Recovery (RSD < 0.3%) D2->E2

CHNS combustion pathway comparing generic vs. matrix-matched calibration for nitroaromatics.

References

  • Elemental Analysis of Organic Compounds With The Use of Automated CHNS Analyzers Source: Scribd (Fadeeva, V. P., et al.) URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: ResearchGate URL:[Link]

  • CHNS Elemental Analysers Source: The Royal Society of Chemistry URL:[Link]

Sources

Validation

Thermal Kinetics vs. Dielectric Excitation: A Comparative Synthesis Guide

Executive Summary: The Kinetic Advantage In the high-pressure environment of drug discovery, "time-to-lead" is the governing metric. While traditional reflux remains the foundational pedagogical tool for organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Advantage

In the high-pressure environment of drug discovery, "time-to-lead" is the governing metric. While traditional reflux remains the foundational pedagogical tool for organic synthesis, microwave-assisted organic synthesis (MAOS) has transitioned from a novelty to a critical operational asset.

This guide moves beyond surface-level comparisons to analyze the thermodynamic and kinetic drivers that differentiate these methods. The verdict is not merely that microwaves are "faster"; it is that they fundamentally alter the energy transfer profile, allowing access to reaction trajectories (superheating, high-pressure windows) that are inaccessible via standard reflux.

Fundamental Mechanisms: Convection vs. Dielectric Loss

To understand efficiency, we must first decouple the heat source from the heat transfer mechanism.

The Reflux Limit (Conductive/Convective)

In traditional reflux, energy is applied to the vessel wall. Heat transfers via conduction through the glass, then via convection currents into the bulk solvent.

  • Limitation: The reaction temperature is strictly capped at the solvent's atmospheric boiling point (

    
    ).
    
  • The "Wall Effect": The vessel walls are hotter than the bulk solution, often leading to localized degradation of sensitive reagents before the bulk reaches activation energy (

    
    ).
    
The Microwave Advantage (Dielectric Heating)

MAOS utilizes dipolar polarization and ionic conduction .[1] Microwave radiation (typically 2.45 GHz) interacts directly with dipoles (solvent/reagents) and ions.[2][3]

  • Mechanism: Dipoles align with the oscillating electric field.[2] As the field alternates, molecular rotation creates friction, generating heat volumetrically (from the inside out).[3]

  • Superheating: In sealed vessels, solvents can be heated 20–50°C above their atmospheric

    
     (autogenic pressure), significantly increasing the rate constant (
    
    
    
    ) according to the Arrhenius equation.
Visualization: Heat Transfer Vectors

The following diagram contrasts the energy propagation vectors in both systems.

G cluster_0 Traditional Reflux (Convection) cluster_1 Microwave Irradiation (Dielectric) HeatSource Heat Source (Oil Bath) GlassWall Vessel Wall HeatSource->GlassWall Conduction BulkSolvent Bulk Solvent GlassWall->BulkSolvent Convection (Slow) Magnetron Magnetron Source Molecules Dipoles & Ions Magnetron->Molecules Radiation Penetration HeatGen Volumetric Heat Molecules->HeatGen Dipolar Rotation (Instant)

Figure 1: Comparative heat transfer mechanisms. Note the direct energy coupling in MAOS versus the indirect thermal gradient in reflux.

Comparative Metrics: Data Synthesis

The following data synthesizes performance metrics across standard cross-coupling and heterocycle formation reactions, derived from aggregated kinetic studies (see References).

MetricTraditional RefluxMicrowave Synthesis (Sealed)Impact Analysis
Reaction Time Hours (2–24 h)Minutes (5–30 min)10–100x Acceleration. Direct consequence of Arrhenius kinetics at elevated

(

doubles every 10°C).[4]
Yield Variable (60–85%)High (85–98%)Cleaner Profiles. Rapid heating/cooling minimizes time in the "decomposition window."
Solvent Usage High (20–100 mL)Low (2–10 mL)Green Metric. Sealed vessels allow higher concentration (0.5–1.0 M vs 0.1 M).
Energy Efficiency Low (<10%)Moderate to HighProcess Dependent. MW is electrically inefficient but process-efficient due to short run times.
Reproducibility Operator DependentHigh (Automated)Digital Control. MW allows precise feedback loops on

and Pressure.

Case Study Protocol: Suzuki-Miyaura Coupling

To demonstrate the practical divergence, we compare the synthesis of 4-phenyltoluene (biaryl formation). This reaction is a benchmark for drug discovery efficiency.

Reaction Scheme


Method A: Traditional Reflux (The "Overnight" Standard)[5]
  • Setup: 100 mL Round Bottom Flask, Reflux Condenser, Oil Bath, Nitrogen Balloon.

  • Solvent: Toluene/Ethanol/Water (4:4:1) – degassed.

  • Conditions: Heat to 90°C (external bath temp 110°C).

  • Time: 8–12 Hours.

  • Workup: Cool to RT (30 min), extraction, drying, evaporation.

  • Typical Yield: 75–82%.

Method B: Microwave Enhanced (The "Coffee Break" Protocol)
  • Setup: 10 mL Borosilicate Glass Vial (Pressure rated to 30 bar), Snap Cap with Teflon Septum.

  • Solvent: Water/Ethanol (1:[5]1) or DMF (if high T needed). Note: MW allows use of greener, lower boiling solvents at high T.

  • Conditions:

    • Ramp: 1 min to 150°C.

    • Hold: 5–10 minutes at 150°C (Pressure ~5-8 bar).

    • Cool: Compressed air cooling to 40°C (2 mins).

  • Time: 12 Minutes Total.

  • Typical Yield: 92–96%.

Why the Difference? (Scientific Grounding)

In Method B, the reaction is run at 150°C, which is significantly above the atmospheric boiling point of the solvent mixture. According to the Arrhenius equation (


), this temperature jump drastically increases the rate constant.[4] Furthermore, the rapid cooling prevents product degradation that often occurs during the slow cooling phase of an oil bath.
Workflow Visualization

Workflow cluster_reflux Reflux Workflow (Linear & Slow) cluster_mw Microwave Workflow (Rapid Cycle) R_Start Setup (30 min) R_Heat Ramp to Reflux (20-30 min) R_Start->R_Heat R_React Reaction (8-12 Hours) R_Heat->R_React R_Cool Passive Cool (30-45 min) R_React->R_Cool M_Start Setup (Vial) (5 min) M_Heat Ramp (1 min) M_Start->M_Heat M_React Reaction (10 min) M_Heat->M_React M_Cool Active Cool (2 min) M_React->M_Cool

Figure 2: Temporal workflow comparison. The MW method removes the thermal inertia bottlenecks.

Critical Analysis & Operational Recommendations

When to Stick to Reflux

Despite the efficiency of MW, reflux retains utility in specific scenarios:

  • Scale-Up: While flow-MW is emerging, batch MW is typically limited to <100 mL vessels. Multi-kilogram synthesis often reverts to conventional heating (or continuous flow).

  • Water Removal: Reactions requiring Dean-Stark traps (azeotropic distillation) are complex to engineer in standard sealed MW reactors.

  • Safety: Highly exothermic reactions or those generating significant gas (

    
    , 
    
    
    
    ) can over-pressurize sealed vials, posing explosion risks.
The "Green" Paradox

Is MW actually greener?

  • Electrical Efficiency: A magnetron is only ~65% efficient at converting electricity to radiation.

  • Process Efficiency: However, running a 600W device for 10 minutes (0.1 kWh) consumes far less total energy than running a 300W oil bath for 12 hours (3.6 kWh).

References

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium-catalyzed Suzuki-Miyaura coupling in water. Organic Letters.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][6][7][8] Angewandte Chemie International Edition.

  • CEM Corporation. (n.d.). Microwave Heating: Mechanism and Theory.[1]

  • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry.[1][8][9]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.

Sources

Comparative

Validating Antimicrobial Efficacy of 2-Substituted Imidazolines: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Technical validation, comparative analysis against standards, and experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Technical validation, comparative analysis against standards, and experimental protocols.

Strategic Context: The Imidazoline Scaffold in Modern Therapeutics

The 2-substituted imidazoline pharmacophore represents a critical "privileged structure" in medicinal chemistry. Unlike traditional


-lactams or fluoroquinolones, which face widespread resistance mechanisms (e.g., 

-lactamase hydrolysis, DNA gyrase mutations), the imidazoline scaffold offers a tunable dual-mechanism of action.

By varying the substituent at the C-2 position (e.g., alkyl chains vs. aryl groups), researchers can modulate the compound's lipophilicity to target bacterial membranes (similar to cationic peptides) or specific intracellular enzymes like glucosamine-6-phosphate synthase. This guide provides a rigorous framework for validating these compounds, moving beyond simple phenotypic screening to mechanistic confirmation.

Mechanism of Action: The Dual-Target Hypothesis

To validate efficacy, one must first understand the causality of bacterial death. 2-substituted imidazolines often exhibit a "hit-and-run" mechanism:

  • Membrane Permeabilization: The cationic imidazoline ring interacts with negatively charged bacterial phospholipids (Lipid A in Gram-negatives; Teichoic acids in Gram-positives).

  • Intracellular Targeting: Upon entry, specific derivatives bind to DNA minor grooves or inhibit cell wall biosynthesis enzymes.

Visualization: Mechanistic Pathways

The following diagram illustrates the signal flow and interaction points of 2-substituted imidazolines compared to standard antibiotics.

MOA Compound 2-Substituted Imidazoline Membrane Bacterial Membrane (Negatively Charged) Compound->Membrane Electrostatic Attraction Intracellular Intracellular Targets (DNA/Enzymes) Compound->Intracellular Passive Diffusion/Transport Disruption Membrane Depolarization (Leakage of K+) Membrane->Disruption Insertion & Pore Formation Inhibition Enzyme Inhibition (e.g., Glucosamine-6-P Synthase) Intracellular->Inhibition Binding Death Bacterial Cell Death Disruption->Death Lysis Inhibition->Death Metabolic Collapse

Figure 1: Dual-mechanism pathway of 2-substituted imidazolines showing both membrane disruption and intracellular enzymatic inhibition.

Comparative Performance Analysis

Data presented below aggregates findings from recent high-impact studies (see References), comparing optimized 2-substituted imidazolines against clinical standards.

Table 1: Comparative MIC/MBC Data (µg/mL)

Note: Lower values indicate higher potency.

Compound ClassS. aureus (MRSA)E. coli (Gram -)P. aeruginosaMechanism Type
Optimized 2-Aryl-Imidazoline [1]0.25 - 0.5 2.0 - 4.0 4.0 - 8.0 Membrane + DNA Binding
Gemini-Imidazolium Salts [2]0.5 - 2.04.0 - 16.08.0 - 32.0Membrane Disruption (Surfactant-like)
Ciprofloxacin (Standard) 0.5 - 1.00.015 - 0.50.5 - 1.0DNA Gyrase Inhibition
Chlorhexidine (Antiseptic) 1.0 - 2.02.0 - 8.04.0 - 16.0Non-specific Membrane Lysis
Vancomycin (Standard) 0.5 - 2.0>64 (Resistant)>64 (Resistant)Cell Wall Synthesis

Key Insight: While Ciprofloxacin is superior against Gram-negatives due to active transport, optimized 2-substituted imidazolines (specifically 2-aryl derivatives) outperform Chlorhexidine and rival Vancomycin against MRSA, often with a lower resistance profile.

Table 2: Selectivity & Toxicity Profile

Selectivity Index (SI) = CC50 (Mammalian Cells) / MIC (Bacteria).

CompoundCC50 (HEK293 Cells)MIC (MRSA)Selectivity Index (SI)Clinical Viability
Lead Imidazoline (4f) [1]> 32 µg/mL0.25 µg/mL> 128 High
Chlorhexidine ~10 µg/mL1.0 µg/mL~10Moderate (Topical only)
Doxorubicin (Control) < 1 µg/mLN/AN/AHigh Toxicity

Experimental Validation Protocols

To ensure Trustworthiness and reproducibility, follow these protocols. These are designed to be self-validating systems where controls immediately flag experimental error.

Protocol A: Cation-Adjusted Broth Microdilution (MIC)

Standard: CLSI M07-A10

Causality: Standard nutrient broths lack physiological cation levels (


, 

), which can artificially enhance the activity of membrane-active imidazolines. Cation adjustment mimics in vivo conditions.
  • Preparation: Use Mueller-Hinton Broth (MHB) adjusted to 20-25 mg/L

    
     and 10-12.5 mg/L 
    
    
    
    .
  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (verify via OD600 of 0.08-0.1).
    
  • Dilution: Perform 2-fold serial dilutions of the imidazoline derivative in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls (Self-Validation):

    • Growth Control: Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Media only.

    • Reference Control: Ciprofloxacin (Must fall within CLSI QC ranges).

  • Readout: Visual turbidity or Resazurin dye (blue

    
     pink indicates growth).
    
Protocol B: Time-Kill Kinetics

Objective: Distinguish Bacteriostatic vs. Bactericidal activity.

  • Setup: Inoculate MHB with

    
     CFU/mL.
    
  • Treatment: Add imidazoline at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar.

  • Criteria: Bactericidal is defined as

    
     reduction (99.9% kill) within 24 hours.
    
Protocol C: Biofilm Eradication (MBEC)

Objective: Assess efficacy against resistant sessile states.

  • Growth: Grow biofilms on peg lids (Calgary Biofilm Device) for 24-48 hours.

  • Challenge: Transfer peg lid to a plate containing serial dilutions of the imidazoline. Incubate 24h.

  • Recovery: Rinse pegs, transfer to fresh media, and sonicate to dislodge surviving bacteria.

  • Readout: The lowest concentration preventing regrowth in the recovery plate is the MBEC.

Experimental Workflow Diagram

This workflow ensures a logical progression from synthesis to lead candidate selection, minimizing resource waste on toxic or inactive compounds.

Workflow Synthesis Synthesis of 2-Subst. Imidazolines Screening Primary Screen (MIC/MBC) Synthesis->Screening Check1 MIC < 8 µg/mL? Screening->Check1 Toxicity Cytotoxicity Assay (HEK293/Vero) Check2 SI > 10? Toxicity->Check2 Mechanism Mechanistic Studies (Time-Kill / SEM) Lead Lead Candidate Selection Mechanism->Lead Check1->Synthesis No (Refine SAR) Check1->Toxicity Yes Check2->Synthesis No (Toxic) Check2->Mechanism Yes

Figure 2: Step-by-step validation workflow for 2-substituted imidazolines, incorporating "Go/No-Go" decision gates based on potency and selectivity.

References

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 2025. (Demonstrates MIC of 0.25 µg/mL for optimized derivatives).

  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials. International Journal of Molecular Sciences, 2021.[1] (Analysis of alkyl chain length impact on Gram-positive vs Gram-negative efficacy).

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 2023.[2] (Provides comparative data for specific imidazoline regioisomers).

  • Comparative Evaluation of the Antimicrobial Efficacy of Chlorhexidine. The Open Dentistry Journal, 2015. (Baseline data for Chlorhexidine efficacy against E. faecalis for comparison).

  • Microbiological Evaluation of 4-substituted-imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 2008. (Foundational data on imidazolidine vs. standard antibiotics).

Sources

Safety & Regulatory Compliance

Safety

2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole proper disposal procedures

The following guide details the proper disposal procedures for 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (CAS: 31659-42-4). This protocol is designed for Research & Development (R&D) environments and pharmaceutical labo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole (CAS: 31659-42-4).

This protocol is designed for Research & Development (R&D) environments and pharmaceutical laboratories . It prioritizes personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Executive Safety Summary

2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole is a nitrogen-containing heterocyclic compound featuring a nitro-aromatic substituent. This structural combination dictates its handling:

  • Chemical Nature: Organic Base (Imidazoline derivative).

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation, and potential Mutagenicity (associated with nitro-aromatics).

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and may persist in water systems.

Chemical Identity & Hazard Characterization

Accurate identification is the first step in compliant disposal. Use the data below to populate your Hazardous Waste Tags.

ParameterTechnical Specification
Chemical Name 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole
CAS Number 31659-42-4 (Free Base) / 54316-40-4 (HCl Salt)
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Physical State Solid (typically off-white to yellow powder)
Acidity/Basicity Basic (pKa ~9-10 for imidazoline N)
GHS Classification Warning ; Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319)
RCRA Status Not P/U-Listed; Manage as Characteristic Hazardous Waste (Toxic/Irritant)

Expert Insight: While not explicitly listed on the EPA P-list or U-list, the presence of the nitro group and the imidazoline ring suggests this compound should be segregated from strong acids (to prevent exothermic salt formation) and strong oxidizers (to prevent uncontrolled oxidation of the nitro moiety).

Personal Protective Equipment (PPE) Matrix

Handling waste requires higher protection than standard synthesis because waste containers often contain mixtures of unknown stability.

PPE CategorySpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine dust during solid waste transfer.
Hand Protection Double Nitrile Gloves (0.11 mm min)Nitro-aromatics can permeate skin; double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash GogglesProtects against dust and accidental splashes from liquid waste streams.
Body Protection Tyvek® Lab Coat (or standard cotton)Tyvek is preferred for waste handling to prevent dust accumulation on clothing.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired inventory, surplus reagent, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from basic amines.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole - 100%"

    • Hazard Checkboxes: Toxic, Irritant.[5]

  • Transfer: Transfer solid carefully inside a chemical fume hood to avoid dust generation.

  • Segregation: Place the container in the "Solid Organic Waste" bin.

    • Note: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same secondary containment.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)

Applicability: Reaction mixtures, filtrates, or HPLC effluents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated Solvents (DCM, Chloroform): Use "Halogenated Organic Waste" stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use "Non-Halogenated Organic Waste" stream.

  • pH Check: If the solution is acidic (e.g., from an HCl workup), neutralize to pH 6-9 before adding to a general organic waste drum to prevent heat generation or polymerization in the drum.

  • Concentration Limit: If the concentration is >5%, consider precipitating the solid to dispose of it as solid waste (Scenario A) to reduce the volume of high-hazard liquid waste.

Scenario C: Contaminated Debris

Applicability: Weighing boats, pipette tips, gloves, and paper towels.

  • Bagging: Place all dry, contaminated debris into a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile release.

  • Disposal: Discard into the "Hazardous Debris / Solid Support" drum.

Waste Segregation & Logic Flow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste: 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris StreamSolid Stream: TOXIC SOLID ORGANIC (Incineration) Solid->StreamSolid Pack in HDPE/Glass HalogenCheck Contains Halogenated Solvents (DCM, CHCl3)? Liquid->HalogenCheck StreamDebris Stream: HAZARDOUS DEBRIS (Macroencapsulation/Incineration) Debris->StreamDebris Double Bag StreamHalo Stream: HALOGENATED ORGANIC (Fuel Blending/Incineration) HalogenCheck->StreamHalo Yes StreamNonHalo Stream: NON-HALOGENATED ORGANIC (High BTU Recovery) HalogenCheck->StreamNonHalo No

Figure 1: Decision logic for segregating 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole waste streams to ensure compatibility with incineration protocols.

Emergency Spill Response Protocol

In the event of a spill outside of containment, follow this "SWEEP" protocol.

  • S ecure the Area: Alert nearby personnel and cordon off the spill zone (10 ft radius).

  • W ear PPE: Don goggles, double nitrile gloves, and an N95 mask immediately.

  • E ncapsulate:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep gently.

    • Liquid Spill: Use Vermiculite or Universal Absorbent Pads . Do NOT use combustible materials like sawdust for nitro-compounds.

  • E nclose: Transfer waste into a sealable container. Label as "Spill Debris: Contains 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole."

  • P urify: Wipe the surface with a mild detergent solution (soap and water) followed by water. Dispose of wipes as hazardous debris.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 260341, 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole
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2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole
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